BROMOCRIPTINE MESYLATE
Description
Historical Perspectives in Chemical and Pharmacological Discovery
The discovery of bromocriptine (B1667881) is rooted in the extensive research on ergot alkaloids conducted at Sandoz Pharmaceuticals in Switzerland. nih.govwikipedia.org This line of inquiry began with Arthur Stoll, who successfully isolated ergotamine from the ergot fungus (Claviceps purpurea) in 1918. nih.gov This foundational work on the chemistry of ergot alkaloids paved the way for future discoveries. nih.gov
Scientists at Sandoz discovered bromocriptine in 1965, with the first publication appearing in 1968. wikipedia.org The chemical development involved the semi-synthetic modification of a natural ergot alkaloid, α-ergocryptine. wikipedia.orgnih.govwikipedia.org The synthesis process involves the specific bromination of α-ergocryptine at the second position of its indole (B1671886) nucleus. nih.gov This resulting compound, 2-bromo-α-ergocryptine, is then transformed into its methanesulfonate (B1217627) salt to yield bromocriptine mesylate, which was first marketed under the brand name Parlodel. wikipedia.orgnih.gov
Pharmacological investigations quickly identified its primary mechanism of action: a potent inhibition of prolactin secretion from the anterior pituitary gland. aapharma.cafda.gov Early studies demonstrated that this effect was due to its direct stimulation of dopamine (B1211576) D2 receptors on pituitary lactotrophs. nih.govaapharma.ca Concurrently, researchers recognized its potential in neurology. Given that Parkinson's disease is characterized by a dopamine deficiency, bromocriptine's ability to directly stimulate dopamine receptors in the corpus striatum positioned it as a significant subject of research for this condition. nih.govfda.gov Unlike other agonists, it was noted to have mixed agonist-antagonist properties at these receptors. nih.gov
Historical Milestones of this compound
| Year | Milestone | Significance |
|---|---|---|
| 1918 | Isolation of Ergotamine by Arthur Stoll at Sandoz. nih.gov | Laid the scientific groundwork for the isolation and modification of other ergot alkaloids. |
| 1965 | Discovery of Bromocriptine at Sandoz. wikipedia.org | Identification of a new semi-synthetic ergot derivative with potential pharmacological activity. |
| 1968 | First scientific publication on Bromocriptine. wikipedia.org | Introduction of the compound to the broader scientific community. |
| 1973 | U.S. patents issued for the preparation of bromocriptine and its mesylate salt. google.com | Formalized the synthesis process for commercial and research development. |
| 1975 | Approved for medical use. wikipedia.org | Marked its entry into clinical practice, initially for hyperprolactinemia and Parkinson's disease. |
| 2009 | FDA approval of a quick-release formulation for Type 2 Diabetes. wikipedia.orgnih.gov | Expanded its research and therapeutic applications into metabolic diseases. |
Significance in Contemporary Pharmaceutical Research
This compound continues to be a valuable compound in modern pharmaceutical research, serving both as a therapeutic agent and a research tool to probe dopaminergic systems. Its significance spans several key areas:
Metabolic Diseases: A major focus of contemporary research is on a quick-release (QR) formulation of bromocriptine for the treatment of type 2 diabetes. nih.govnih.gov This formulation was approved by the U.S. FDA in 2009. wikipedia.org Research suggests its mechanism is novel, involving the resetting of abnormally elevated hypothalamic drive for increased plasma glucose, triglycerides, and free fatty acids. nih.govdiabetesjournals.org Timed administration shortly after waking is believed to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone, leading to reduced hepatic glucose production. diabetesjournals.orgijnrd.org Clinical studies have demonstrated its efficacy in improving glycemic control.
Key Research Findings for Bromocriptine in Type 2 Diabetes
| Finding | Details | Reference |
|---|---|---|
| Glycemic Control | Lowers glycated hemoglobin (HbA1c) by 0.4% to 1.2% as monotherapy or in combination with other agents. | nih.govnih.gov |
| Cardiovascular Outcomes | A 52-week, placebo-controlled study demonstrated a 40% reduction in a composite cardiovascular endpoint. | diabetesjournals.org |
| Lipid Metabolism | Reduces plasma triglyceride and free fatty acid (FFA) concentrations. | diabetesjournals.orgnih.gov |
| Mechanism of Action | Acts centrally to reset circadian rhythms of hypothalamic dopamine and serotonin, improving insulin (B600854) resistance. | nih.govnih.gov |
Neuroprotection: There is a growing body of research investigating the neuroprotective properties of bromocriptine. nih.govcore.ac.uk Studies suggest it can protect neurons from damage through mechanisms beyond its primary dopamine receptor agonism. Research indicates it acts as a potent free radical scavenger and stimulates the brain's natural antioxidant mechanisms. nih.govnih.gov In experimental models, bromocriptine has been shown to protect against neuronal damage induced by toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and in models of cerebral ischemia. nih.govcore.ac.uknih.gov This research opens up potential avenues for its study in neurodegenerative disorders.
Endocrinology and Neurology: Bromocriptine remains a cornerstone in the study and management of hyperprolactinemia, where it effectively normalizes prolactin levels and can lead to the regression of pituitary adenomas. nih.govresearchgate.net In Parkinson's disease research, it serves as a benchmark dopamine agonist, often used in comparative studies to evaluate newer treatments and to investigate strategies for delaying motor complications associated with long-term levodopa (B1675098) therapy. cambridge.orgcochrane.org
Novel Research and Formulations: Contemporary research is also exploring novel applications and delivery systems for this compound. Studies are investigating its potential use in other conditions like peripartum cardiomyopathy. nih.gov Furthermore, to overcome its low oral bioavailability, researchers are developing advanced drug delivery systems, such as self-nanoemulsifying drug delivery systems and chitosan-coated nanoparticles for direct nose-to-brain delivery, which could enhance its therapeutic efficacy in central nervous system disorders. uobaghdad.edu.iqbohrium.commdpi.com Functional magnetic resonance imaging (fMRI) studies are also being used to better understand its effects on cortical activity and cognitive processes. nih.gov
Pharmacological Profile: Receptor Interactions
| Receptor Family | Receptor Subtype | Activity |
|---|---|---|
| Dopamine | D2 | Partial Agonist wikipedia.org |
| D1 | Antagonist aapharma.ca | |
| Serotonin | 5-HT1A | Agonist drugbank.com |
| 5-HT2A | Agonist wikipedia.org | |
| 5-HT2B | Partial Agonist wikipedia.org | |
| Adrenergic | Alpha (α) | Agonist/Inverse Agonist (subtype dependent) wikipedia.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23?,24+,25+,31-,32+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMTMIRQRDZMT-JGYCFGIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44BrN5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Receptor Pharmacology of Bromocriptine Mesylate
Dopamine (B1211576) Receptor Agonist and Antagonist Properties
Bromocriptine's primary mechanism of action involves the direct stimulation of dopamine receptors. patsnap.com It is characterized as a potent dopamine D2 receptor agonist. youtube.com While its principal activity is agonistic, particularly at the D2 receptor subfamily, it also demonstrates some antagonist activity at the D1 receptor. nih.gov This dual characteristic contributes to its specific pharmacological effects.
D2 Receptor Subfamily Interactions (D2, D3, D4)
Bromocriptine (B1667881) demonstrates a strong affinity for the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes. drugbank.com These receptors are the primary targets for the therapeutic actions of dopaminergic antiparkinsonian agents. drugbank.com Bromocriptine acts as a potent agonist at D2 and D3 receptors, while its interaction with the D4 receptor is reported as inactivation. drugbank.commedchemexpress.com Its binding affinity is highest for the D2 and D3 receptors, with significantly lower affinity for the D4 receptor. abcam.comabcam.cn
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| D2 | ~8 |
| D3 | ~5 |
| D4 | ~290 |
| D1 | ~440 |
| D5 | ~450 |
Research confirms that bromocriptine is a selective agonist for both D2 and D3 dopamine receptors. tocris.comrndsystems.com Functional studies have further elucidated this selectivity, indicating that bromocriptine displays a 10-fold functional selectivity favoring the D2 receptor over the D3 receptor. nih.gov This preferential activity at the D2 receptor is a key aspect of its pharmacological profile.
The D2 receptor exists in two primary isoforms, a long form (D2L) and a short form (D2S), which are generated by alternative splicing. nih.gov Bromocriptine is capable of activating both of these isoforms. tocris.comrndsystems.com The two isoforms have distinct primary locations and functions; D2L is predominantly found at postsynaptic sites, while D2S mainly serves as a presynaptic autoreceptor. researchgate.net The efficacy of bromocriptine is linked to the expression of these isoforms, with resistance to therapy in some prolactinomas being associated with a decreased expression of both D2S and D2L. nih.gov
| D2 Isoform | EC50 (nM) |
|---|---|
| D2L | 0.10-0.12 |
| D2S | 4.4 |
A crucial element of bromocriptine's mechanism, particularly in the context of movement disorders, is the stimulation of postsynaptic D2 receptors. drugbank.com This postsynaptic D2 stimulation is considered primarily responsible for the antiparkinsonian effects of dopamine agonists. drugbank.com The activation of the postsynaptic D2L isoform, in particular, is consistent with this mechanism. researchgate.net By directly stimulating these postsynaptic receptors in the striatum, bromocriptine mimics the effect of dopamine. nih.gov
The nigrostriatal pathway, a critical brain circuit for motor control, is significantly impacted by the loss of dopaminergic neurons in Parkinson's disease. drugbank.compatsnap.com Bromocriptine exerts its therapeutic effect by acting directly on this pathway. nih.gov It binds to and stimulates the D2 receptors in the striatum that have lost their natural dopaminergic input. nih.gov This stimulation helps to compensate for the diminished dopaminergic activity, leading to an improvement in coordinated muscle activity and attenuation of motor symptoms such as bradykinesia. drugbank.comnih.gov
The secretion of the hormone prolactin from lactotroph cells in the anterior pituitary gland is normally under inhibitory control by dopamine released from the hypothalamus. patsnap.commyendoconsult.com This inhibition is mediated by D2 receptors on the surface of these lactotroph cells. myendoconsult.com Bromocriptine mimics this natural regulation by acting as a potent agonist at these D2 receptors. nih.govmyendoconsult.com This agonistic action inhibits both the synthesis and the secretion of prolactin, thereby reducing circulating prolactin levels. nih.govmyendoconsult.com This mechanism is fundamental to its use in conditions associated with hyperprolactinemia. drugbank.com
D1 Receptor Subfamily Antagonist Properties (D1)
While bromocriptine is primarily characterized by its potent agonism at the D2 dopamine receptor subfamily, it simultaneously exhibits antagonist properties at the D1 receptor subfamily. nih.govfunctionalps.com This dual activity contributes to its unique pharmacological profile. Research indicates that bromocriptine possesses a significantly lower affinity for the D1 receptor compared to its affinity for D2-like receptors. drugbank.commedscape.com
This antagonistic action at D1 receptors is considered clinically significant. For instance, the reduced stimulation of the D1 receptor by bromocriptine has been associated with a lower incidence of dyskinesias (involuntary muscle movements) when compared to other dopamine agonists, such as pergolide, which have a higher affinity for the D1 receptor. drugbank.com
Table 1: Bromocriptine Binding Affinity at Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Activity |
|---|---|---|
| D1 | 1659 nM | Antagonist |
| D2 | 12.2 nM | Agonist |
| D3 | 12.2 nM | Agonist |
| D4 | 59.7 nM | Agonist |
| D5 | 1691 nM | Antagonist |
Data sourced from Selleckchem.com
Mixed Agonist/Antagonist Activity at Presynaptic and Postsynaptic Sites
Bromocriptine's action within the dopaminergic system is further nuanced by its differential effects at presynaptic and postsynaptic D2 receptors. It is understood that stimulation of postsynaptic D2 receptors is the primary driver of the antiparkinsonian effects of dopamine agonists. nih.gov Conversely, the stimulation of presynaptic D2 autoreceptors is thought to confer neuroprotective effects. nih.gov
Studies have demonstrated that bromocriptine acts as a potent agonist at presynaptic D2 receptors, which function as autoreceptors to inhibit the release of dopamine. drugbank.com Research on rabbit neostriatal slices revealed that bromocriptine was approximately eight times more potent at inhibiting the evoked overflow of dopamine (a presynaptic effect) than at inhibiting the evoked overflow of acetylcholine (a postsynaptic D2-like receptor effect). drugbank.com This suggests that bromocriptine preferentially activates these presynaptic autoreceptors, an effect that is more pronounced at lower concentrations. nih.govdrugbank.com This mixed activity allows bromocriptine to modulate dopaminergic tone in a complex manner, stimulating postsynaptic receptors while also regulating dopamine release at the presynaptic terminal.
Serotonin Receptor Interactions
5-HT1D Receptor Agonism
Pharmacological binding assays have identified bromocriptine as an agonist at the 5-HT1D receptor. nih.gov Among the serotonin receptors it interacts with, it demonstrates a high binding affinity for this particular subtype. nih.gov
5-HT1A Receptor Agonism
Bromocriptine also functions as an agonist at 5-HT1A receptors. nih.gov This interaction adds another layer to its complex pharmacological actions, as 5-HT1A receptors are widely distributed throughout the central nervous system and are involved in regulating mood and anxiety.
5-HT1B Receptor Agonism
Agonist activity at the 5-HT1B receptor is another feature of bromocriptine's molecular profile. nih.gov It is noteworthy that agonist activity at both 5-HT1B and 5-HT2B receptors by some ergot-derived drugs has been associated with the potential risk of pulmonary fibrosis. medscape.comnih.gov
5-HT2A Receptor Agonism and Inhibition
Bromocriptine acts as an agonist at the 5-HT2A receptor. nih.gov This interaction has been suggested as a potential mechanism for the hallucinogenic side effects observed with some dopamine agonists. medscape.comnih.gov However, there are also reports describing bromocriptine as being non-hallucinogenic despite this agonist activity, suggesting a complex functional response at this receptor. functionalps.com The available evidence primarily supports its role as an agonist, with no significant data indicating an inhibitory or antagonist function at the 5-HT2A receptor.
Table 2: Overview of Bromocriptine's Serotonergic Activity
| Receptor Subtype | Documented Activity |
|---|---|
| 5-HT1A | Agonist |
| 5-HT1B | Agonist |
| 5-HT1D | Agonist |
| 5-HT2A | Agonist |
| 5-HT2B | Partial Agonist |
| 5-HT2C | Agonist |
Data sourced from DrugBank Online
5-HT2B Receptor Partial Agonism/Antagonism
Bromocriptine mesylate exhibits a complex interaction with the 5-hydroxytryptamine (serotonin) 2B receptor (5-HT2B). Research has characterized it as a partial agonist at this receptor. drugbank.comwikipedia.org In a study evaluating various ergoline (B1233604) derivatives, bromocriptine was identified as a partial agonist at the 5-HT2B receptor with a pEC50 value of 6.86 in porcine pulmonary arteries. nih.gov This partial agonism is a point of clinical interest, as sustained agonism at the 5-HT2B receptor by other ergoline derivatives, such as pergolide and cabergoline, has been associated with restrictive cardiac valvulopathies. wikipedia.orgnih.gov
Conflicting reports also exist, with some research describing bromocriptine as a silent antagonist of the 5-HT2B receptor, which would suggest a lower risk of cardiac valvulopathy compared to full agonists. wikipedia.org However, subsequent findings have more frequently identified its partial agonist properties. wikipedia.org Despite the evidence of partial agonism, some studies have suggested that bromocriptine appears to carry a lower risk of valve regurgitation compared to other dopamine agonists like cabergoline and pergolide. wikipedia.org
| Compound | Interaction Type | Potency (pEC50) | Key Finding |
|---|---|---|---|
| Bromocriptine | Partial Agonist | 6.86 | Demonstrates partial agonist activity in porcine pulmonary arteries. nih.gov |
| Pergolide | Full Agonist | 8.42 | Acts as a potent full agonist. nih.gov |
| Cabergoline | Full Agonist | 8.72 | Acts as a potent full agonist. nih.gov |
| Lisuride | Antagonist | pKB 10.32 | Failed to produce relaxation and instead antagonized 5-HT-induced relaxation. nih.gov |
| Terguride | Antagonist | pKB 8.49 | Failed to produce relaxation and instead antagonized 5-HT-induced relaxation. nih.gov |
5-HT7 Receptor Inactivation
In addition to its agonist and antagonist activities, bromocriptine has been found to inactivate the 5-HT7 receptor. drugbank.com This inactivation suggests a different type of molecular interaction compared to competitive agonism or antagonism, contributing to its complex serotonergic pharmacology.
Adrenergic Receptor Modulation (α2A, α2B, α2C)
This compound modulates adrenergic signaling through its interaction with α2-adrenergic receptor subtypes. It has been shown to exhibit antagonist activity at the α2A, α2B, and α2C-adrenergic receptors. drugbank.com However, other research indicates a more complex, and sometimes agonistic, role. For instance, in chicken pineal gland studies, bromocriptine inhibited N-acetyl-transferase (NAT) activity, an effect that was blocked by the selective α2-adrenergic receptor antagonist yohimbine, suggesting that bromocriptine can stimulate these receptors. nih.gov Furthermore, bromocriptine was found to displace the specific binding of an α2-adrenergic receptor antagonist to chicken pineal gland membranes. nih.gov
In mammalian pancreatic β-cells, bromocriptine's inhibitory effect on glucose-stimulated insulin (B600854) secretion (GSIS) is mediated through concurrent actions on both dopamine D2 receptors and α2A-adrenergic receptors. nih.gov This dual action highlights the cross-talk between dopaminergic and adrenergic signaling pathways in the mechanism of bromocriptine. nih.gov
Novel Receptor-Independent and Cross-Targeting Mechanisms
Beyond its direct interactions with dopaminergic, serotonergic, and adrenergic receptors, this compound engages in novel mechanisms that are either independent of classical receptor binding or involve cross-targeting of different signaling systems.
Central Nervous System Sympathetic and Dopaminergic Tone Resetting
A key mechanism of bromocriptine involves the resetting of central nervous system (CNS) circadian rhythms of dopamine and serotonin. patsnap.com This action is thought to restore the natural circadian peak in CNS dopaminergic activity, which can be reduced in certain metabolic states. nih.gov By acting as a dopamine D2 receptor agonist, particularly with timed administration, bromocriptine can diminish sympathetic nervous system (SNS) tone. nih.govnih.gov This reduction in elevated sympathetic outflow is a crucial component of its therapeutic effects in metabolic diseases. nih.govnih.gov This "resetting" of CNS circadian dopaminergic and sympathetic activities can lead to improved metabolic control and a reduction in pro-inflammatory states associated with elevated sympathetic tone. nih.gov
Glutamate Transporter (GLT1) Reversal and Glutamate Release Inhibition
Bromocriptine has been shown to inhibit the release of the excitatory amino acid glutamate through a mechanism involving the glutamate transporter 1 (GLT1), also known as excitatory amino acid transporter 2 (EAAT2). nih.gov GLT1 is the predominant glutamate transporter in the forebrain. nih.gov Under conditions such as chemical anoxia or high potassium chloride (KCl) concentrations, which can trigger transporter reversal, bromocriptine dose-dependently inhibits the release of D-[3H]aspartate (a marker for glutamate). nih.gov
This inhibitory action is not affected by the dopamine D2 receptor antagonist sulpiride, indicating that the effect is independent of its dopaminergic activity. nih.gov Importantly, bromocriptine inhibits the reversed operation of GLT-1 without altering its forward transport (uptake) function. nih.gov In vivo studies have confirmed that bromocriptine can suppress the excessive elevation of glutamate levels during events like transient forebrain ischemia. nih.gov Other research has also noted that bromocriptine can act as a competitive inhibitor of glutamate uptake into synaptic vesicles, with an IC50 of 22 µM, suggesting it competes with glutamate for its binding site on the vesicular translocator. nih.gov
| Condition | Bromocriptine Effect | Mediating Factor | Dopamine D2 Receptor Involvement |
|---|---|---|---|
| Chemical Anoxia or High KCl | Inhibits D-[3H]aspartate release | Inhibition of GLT-1 Transporter Reversal | No nih.gov |
| Normal Uptake (Forward Transport) | No change in uptake | N/A | No nih.gov |
| Vesicular Uptake | Competitively inhibits glutamate uptake | Competition for glutamate binding site | Not mimicked by dopamine agents nih.gov |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cabergoline |
| Dopamine |
| Glutamate |
| Lisuride |
| Pergolide |
| Serotonin (5-hydroxytryptamine) |
| Sulpiride |
| Terguride |
| Yohimbine |
Modulation of Endocrine Systems Beyond Dopamine
This compound, a semisynthetic ergot alkaloid, demonstrates a complex and sometimes paradoxical effect on growth hormone (GH) secretion. drugbank.comnih.gov While it is primarily recognized as a dopamine D2 receptor agonist, its interaction with the somatotropic axis is a notable aspect of its endocrine profile. In the majority of patients with acromegaly, a condition characterized by excessive GH production, bromocriptine effectively lowers elevated blood levels of this hormone. drugbank.comrxlist.com This suppressive effect is a cornerstone of its therapeutic application in managing acromegaly, often used in conjunction with surgery or radiation. rxlist.com
The mechanism behind this reduction in GH is linked to the dopaminergic system's influence on the pituitary gland. In healthy individuals, catecholamines like dopamine typically increase GH concentrations. nih.gov However, in acromegalic patients, sympathetic stimulation paradoxically leads to a decrease in GH levels. nih.gov Bromocriptine leverages this altered physiological response by stimulating dopamine receptors, thereby inhibiting GH secretion from pituitary adenomas.
Conversely, there are documented cases where bromocriptine administration has led to a paradoxical increase in GH secretion in patients with acromegaly. nih.govnih.gov In one reported case, a 70-year-old man with a GH-producing pituitary adenoma experienced a significant rise in serum GH levels following the administration of bromocriptine, while prolactin levels decreased as expected. nih.gov This highlights the heterogeneity of pituitary adenomas and the unpredictable nature of their response to dopamine agonists. Histological analysis of the tumor in this case confirmed the presence of D2-dopamine receptors, suggesting that the paradoxical response was not due to a lack of target receptors. nih.gov
This variability underscores the importance of preliminary testing with a short-acting dopamine agonist like bromocriptine before initiating long-term therapy for GH-secreting pituitary tumors. nih.gov The reduction in GH concentrations in responsive patients with acromegaly can be observed within 1-2 hours of a single oral dose, with the effect persisting for at least 4-5 hours. drugbank.com
Table 1: Effects of this compound on Growth Hormone Secretion
| Condition | Typical Effect of Bromocriptine on GH Secretion | Documented Atypical Effect |
| Acromegaly | Decreased | Increased |
| Healthy Individuals | Increased | Not Applicable |
This compound exerts a potent and direct inhibitory effect on the synthesis and secretion of prolactin from the anterior pituitary gland. drugbank.comrxlist.comresearchgate.net This action is central to its therapeutic use in conditions associated with hyperprolactinemia, such as amenorrhea, galactorrhea, infertility, and prolactin-secreting pituitary adenomas (prolactinomas). rxlist.compatsnap.commayoclinic.org
The primary mechanism of action involves the stimulation of dopamine D2 receptors on pituitary lactotrophs, the cells responsible for prolactin production. drugbank.compatsnap.com Dopamine is the physiological prolactin-inhibiting factor, and by mimicking its action, bromocriptine effectively suppresses prolactin release. rxlist.compatsnap.com This inhibition of prolactin secretion occurs without significantly affecting the secretion of other pituitary hormones in most cases. rxlist.com
Research indicates that bromocriptine acts directly on the pituitary lactotrophs to reduce prolactin secretion. researchgate.net This effect is observed rapidly, with a decrease in serum prolactin levels detectable within two hours of oral administration and a maximal effect achieved after approximately eight hours. drugbank.com In vitro studies on human prolactin cell adenomas have shown that the inhibition of prolactin release occurs within two hours of exposure to bromocriptine. researchgate.net
Beyond inhibiting secretion, long-term treatment with bromocriptine can also lead to a reduction in the size of prolactinomas. rxlist.compatsnap.com This is thought to be due to the inhibition of gene transcription, which alters tumor cell morphology. researchgate.net Morphometric analysis of adenomatous prolactin cells in culture has demonstrated a significant reduction in cell size and cytoplasmic volume after 72 hours of treatment with bromocriptine. researchgate.net
It is important to note that while bromocriptine is highly effective, discontinuation of therapy often leads to a recurrence of hyperprolactinemia and potential re-expansion of the tumor. researchgate.net
Table 2: Summary of this compound's Effects on Prolactin
| Parameter | Effect of this compound | Onset of Action |
| Prolactin Secretion | Inhibition | Within 2 hours |
| Prolactin Synthesis | Reduction | Implied by long-term effects |
| Prolactinoma Size | Reduction | With long-term treatment |
Effects on Cellular Signaling Pathways
This compound has been shown to influence the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway. AMPK is a critical cellular energy sensor that plays a central role in regulating metabolic processes. nih.govnih.govmdpi.comresearchgate.netmdpi.com It is a heterotrimeric protein complex composed of α, β, and γ subunits that, when activated by low cellular energy status (an increased AMP:ATP ratio), switches on catabolic pathways to produce ATP and switches off anabolic pathways that consume ATP. nih.govmdpi.comresearchgate.netmdpi.com
In the context of chemoresistant prostate cancer cells, bromocriptine treatment has been observed to affect the AMPK pathway. researchgate.net This modulation is part of a broader impact on several classical and non-classical dopamine receptor signal pathways. researchgate.net The activation of AMPK is known to regulate a multitude of downstream pathways, leading to increased oxidation of fatty acids and glucose, and inhibition of glycogen, fatty acid, and protein synthesis. researchgate.net
This compound has demonstrated the ability to modulate the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. In rat pituitary adenoma GH3 cells, bromocriptine has been shown to induce the activation of p38 MAP kinase, which occurs concurrently with the induction of apoptosis. nih.gov Treatment of these cells with bromocriptine led to a 3- to 5-fold increase in p38 MAP kinase activity and a simultaneous increase in the number of apoptotic cells. nih.gov
Interestingly, the use of specific p38 MAP kinase inhibitors completely abolished the bromocriptine-induced activation of this pathway and significantly reduced the number of apoptotic cells, suggesting a direct link between p38 MAPK activation and bromocriptine-induced apoptosis in this cell line. nih.gov
Further research in the context of dopamine agonist-resistant prolactinomas has shown that bromocriptine can reduce the expression of MAPK12 and MAPK13 in both resistant (GH3) and sensitive (MMQ) cells. nih.gov However, it only significantly reduced the expression of MAPK11 and MAPK14 in the sensitive MMQ cells, indicating that these specific isoforms may be involved in bromocriptine resistance. nih.gov
This compound has been identified as a modulator of the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. researchgate.netmdpi.com The antitumoral mechanism of bromocriptine includes the inhibition of the binding of DNA to NF-κB. researchgate.net
Specifically, bromocriptine exhibits a strong affinity for DNA-bound NF-κB, which in turn inhibits the expression of pro-inflammatory and proliferative molecules such as interleukins, tumor necrosis factor, interferons, cyclooxygenases, and growth factors. researchgate.net This interaction with the NF-κB pathway is a key aspect of its activity against certain types of tumor cells. researchgate.net In studies on chemoresistant prostate cancer cells, bromocriptine was found to affect the NF-κB pathway as one of several signaling cascades it modulates. researchgate.net
Enhancer of Zeste Homolog 2 (EZH2) Modulation
Bromocriptine has been shown to effectively inhibit the expression and phosphorylation of the Enhancer of Zeste Homolog 2 (EZH2). researchgate.netnih.gov EZH2 is a histone methyltransferase that, when overexpressed, is associated with the progression of various cancers. By reducing both the presence and activity of EZH2, bromocriptine can alter the epigenetic landscape of cancer cells, potentially leading to the reactivation of tumor suppressor genes. researchgate.netnih.gov
Survivin Expression Inhibition
A key finding in the study of bromocriptine's anticancer effects is its ability to significantly decrease the expression of survivin at the protein level. researchgate.netnih.gov Survivin, a member of the inhibitor of apoptosis (IAP) family, is crucial for both cell division and the inhibition of apoptosis, and its overexpression is a hallmark of most human cancers. nih.govbiorxiv.org The reduction of survivin by bromocriptine compromises the survival mechanisms of cancer cells, rendering them more susceptible to apoptosis. researchgate.net
p53-p21-Retinoblastoma Protein (RB) Target Gene Overlap
RNA sequencing analyses have revealed that bromocriptine's effects extend to a wide array of genes involved in cell cycle regulation, DNA repair, and cell death. researchgate.netnih.gov Notably, approximately one-third of the genes differentially expressed following bromocriptine treatment overlap with known target genes of the p53-p21-Retinoblastoma protein (RB) pathway. researchgate.netnih.gov This tumor suppressor pathway is fundamental in preventing uncontrolled cell proliferation by arresting the cell cycle. nih.govnih.govwikipedia.org The significant overlap suggests that bromocriptine's mechanism of action is partially mediated through the modulation of this critical cell cycle checkpoint.
Expression Modulation of p53, p21, p27, c-Myc, E2F-1
In chemoresponsive prostate cancer cells, bromocriptine treatment has been observed to upregulate the expression of the tumor suppressor proteins p53, p21, and p27. researchgate.net Concurrently, it suppresses the expression of the oncoprotein c-Myc and the transcription factor E2F-1, which are essential for cell cycle progression. researchgate.net The proteins p21 and p27 are cyclin-dependent kinase inhibitors that play a pivotal role in halting the cell cycle, often in response to signals from p53. nih.govnih.gov This dual action of elevating tumor suppressors while inhibiting growth promoters contributes to its cytostatic effects.
Table 1: Modulation of Key Cell Cycle and Apoptosis Regulatory Proteins by Bromocriptine
| Protein Target | Effect of Bromocriptine | Primary Function of Protein |
| EZH2 | Inhibition of expression and phosphorylation researchgate.netnih.gov | Histone methylation, transcriptional repression |
| Survivin | Decreased protein expression researchgate.netnih.gov | Inhibition of apoptosis, regulation of mitosis |
| p53 | Upregulation researchgate.net | Tumor suppressor, cell cycle arrest, apoptosis |
| p21 | Upregulation researchgate.net | Cyclin-dependent kinase inhibitor, cell cycle arrest |
| p27 | Upregulation researchgate.net | Cyclin-dependent kinase inhibitor, cell cycle arrest |
| c-Myc | Suppression of expression researchgate.net | Proto-oncogene, promotes cell proliferation |
| E2F-1 | Suppression of expression researchgate.net | Transcription factor, promotes G1/S transition |
Androgen Receptor Level Reduction via Hsp90-mediated Protein Degradation
The Androgen Receptor (AR) is a crucial driver in the development of prostate cancer. In certain preclinical models, bromocriptine treatment has been found to significantly reduce AR expression. researchgate.net The stability and function of the AR protein are dependent on its association with chaperone proteins, most notably Heat shock protein 90 (Hsp90). While direct evidence linking bromocriptine's effect to Hsp90 is still being elucidated, the reduction in levels of an Hsp90-dependent client protein like the AR is a significant finding. Disrupting the chaperone-client relationship often leads to the client protein's ubiquitination and subsequent degradation by the proteasome.
NAIP (Neuronal Apoptosis Inhibitory Protein) Upregulation
In the context of neuroprotection, drug screening systems have identified bromocriptine as a compound that transiently upregulates Neuronal Apoptosis Inhibitory Protein (NAIP). researchgate.net NAIP is a member of the inhibitor of apoptosis (IAP) protein family that can selectively suppress cell death induced by various signals, including oxidative stress. researchgate.net The ability of NAIP to inhibit effector caspases, such as caspase-3 and -7, provides a direct mechanism for its anti-apoptotic effects. By increasing the expression of this endogenous protective factor, bromocriptine may help shield neurons from insults that would otherwise trigger apoptosis. researchgate.net
Anti-Aβ Effects and Combinatorial Enhancement
Research into treatments for Alzheimer's disease has identified bromocriptine as a potential therapeutic agent due to its effects on amyloid-beta (Aβ) metabolism. Studies have shown that bromocriptine can reduce the levels of the toxic Aβ42 peptide. Furthermore, its neuroprotective effects are believed to be mediated through the DRD2/β-arrestin 2/PP2A/JNK signaling axis, which helps to ameliorate Aβ-induced neuroinflammation and memory deficits in mouse models. Interestingly, the therapeutic potential of bromocriptine may be amplified in combination with other agents. In vitro screening has shown that the effect of certain compounds on Aβ phagocytosis can be enhanced when paired with drugs like bromocriptine, suggesting a synergistic or combinatorial enhancement of its anti-Aβ effects.
Anti-oxidant Properties
This compound exhibits significant anti-oxidant properties through multiple mechanisms, acting as both a direct free radical scavenger and a modulator of endogenous anti-oxidant systems. nih.gov Studies have demonstrated its capacity to scavenge superoxide radicals produced by the hypoxanthine-xanthine oxidase system and to neutralize the highly reactive hydroxyl radical. nih.gov Furthermore, bromocriptine effectively attenuates the stable free radical diphenyl-p-picrylhydrazyl signal and inhibits the autooxidation of rat brain homogenates in a dose-dependent manner. nih.gov
Beyond direct scavenging, bromocriptine modulates key cellular anti-oxidant pathways. It has been shown to upregulate the expression and activity of NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme that catalyzes the reduction of quinones and protects against oxidative damage. nih.gov This upregulation is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Bromocriptine increases the expression and nuclear translocation of Nrf2, a transcription factor that regulates a wide array of antioxidant enzymes via the antioxidant response element (ARE). nih.govfrontiersin.org This Nrf2-mediated cytoprotective effect is dependent on the PI3K/Akt signaling pathway and occurs independently of dopamine receptor activation. nih.gov
In clinical contexts, a quick-release formulation of bromocriptine (Bromocriptine-QR) has been observed to alleviate the elevated oxidative stress environment common in cardiometabolic diseases. nih.gov Treatment with Bromocriptine-QR led to a reduction in plasma biomarkers of oxidative stress, such as nitrotyrosine and thiobarbituric acid reactive substances (TBARS). nih.gov Concurrently, it reduced the mRNA expression of master regulators of the oxidative stress response, including NRF2, Oxidative stress responsive 1 (OXR1), and NQO1, in peripheral blood mononuclear cells, indicating a normalization of the cellular redox state. nih.gov The compound's antioxidant capabilities are also confirmed by its ability to alter Nrf2 and Poly (ADP-ribose) polymerase 1 (PARP-1). nih.govfrontiersin.orgresearchgate.net
| Marker/Regulator | Effect | Mechanism | Source |
|---|---|---|---|
| Superoxide Radicals | Scavenged | Direct free radical scavenging | nih.gov |
| Hydroxyl Radicals | Scavenged | Direct free radical scavenging | nih.gov |
| Nitrotyrosine (Plasma) | Reduced | Alleviation of systemic oxidative stress | nih.gov |
| TBARS (Plasma) | Reduced | Alleviation of systemic oxidative stress | nih.gov |
| NQO1 | Upregulated | Nrf2-mediated gene expression | nih.gov |
| Nrf2 | Activated/Altered | Increased expression and nuclear translocation via PI3K/Akt pathway | nih.govnih.govfrontiersin.org |
| PARP-1 | Altered | Modulation of cellular stress response | nih.govfrontiersin.org |
Anti-inflammatory and Anti-apoptotic Signaling Pathways
This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Research shows that it curtails the pro-inflammatory IL-6/JAK2/p-STAT3/SOCS3 signaling cascade. frontiersin.orgnih.gov In studies on type 2 diabetes subjects, Bromocriptine-QR therapy was found to reduce the mRNA expression of pro-inflammatory pathway initiators such as Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4). nih.gov
The inhibitory action extends to downstream signaling proteins within the Toll-like receptor pathway, including Glycogen synthase kinase 3 beta (GSK3β), Nuclear factor kappa B (NFkB), Thioredoxin-interacting protein (TXNIP), and the NLR family pyrin domain containing 3 (NLRP3) inflammasome. nih.gov Furthermore, bromocriptine treatment reduces the expression of pro-inflammatory initiation receptors like C-C chemokine receptor type 2 (CCR2) and the glucocorticoid receptor (GCR). nih.gov This molecular modulation translates to a reduction in systemic inflammatory markers, including plasma levels of Interleukin-18 (IL-18), Monocyte chemoattractant protein-1 (MCP-1), Interleukin-1 beta (IL-1β), and C-reactive protein (CRP). nih.gov
In addition to its anti-inflammatory properties, bromocriptine also engages in anti-apoptotic signaling. Studies in pituitary cell lines reveal that apoptosis induced by bromocriptine is initiated through the activation of the JNK signaling pathway. nih.gov This activation of JNK precedes the engagement of caspase-9, ultimately converging on the activation of the terminal effector, caspase-3. nih.gov Interestingly, dopamine and bromocriptine can mediate independent yet synergistic apoptotic pathways, both culminating in the activation of caspase-3. nih.gov Other research has highlighted bromocriptine's ability to prevent cell death triggered by endoplasmic reticulum (ER) dysregulation, suggesting a role in mitigating chronic ER stress which can otherwise lead to apoptosis. plos.org
| Target Molecule/Pathway | Effect of Bromocriptine | Source |
|---|---|---|
| IL-6/JAK2/p-STAT3/SOCS3 Pathway | Curtailed | frontiersin.orgnih.gov |
| TLR2 and TLR4 mRNA | Reduced | nih.gov |
| NFkB and NLRP3 mRNA | Reduced | nih.gov |
| CCR2 and GCR mRNA | Reduced | nih.gov |
| Plasma IL-18, MCP-1, IL-1β, CRP | Reduced | nih.gov |
Interplay with Leptin-IL-6/JAK2/p-STAT3/SOCS3, p-IR/p-AKT/GLUT4, PPAR-γ/Adiponectin, Nrf2/PARP-1, and GLP-1 Pathways
This compound's therapeutic effects, particularly in the context of metabolic diseases, stem from its complex interplay with a network of interconnected signaling pathways. nih.govfrontiersin.org
Leptin-IL-6/JAK2/p-STAT3/SOCS3 Pathway : Bromocriptine curtails this inflammatory signaling pathway, which is often overactive in metabolic disorders. frontiersin.orgnih.gov It has been shown to reduce elevated serum leptin and muscular Interleukin-6 (IL-6) levels. nih.govresearchgate.net This reduction in upstream cytokines leads to the downregulation of Janus kinase 2 (JAK2) and its downstream effector, phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3). nih.gov Consequently, the expression of the compensatory molecule, Suppressor of Cytokine Signaling 3 (SOCS3), is also decreased. frontiersin.orgnih.gov
p-IR/p-AKT/GLUT4 Pathway : The attenuation of the IL-6 inflammatory pathway, combined with the enhancement of PPAR-γ/adiponectin signaling, results in the activation of the insulin signaling pathway. nih.govfrontiersin.orgnih.govresearchgate.net Bromocriptine treatment leads to increased phosphorylation of the insulin receptor (p-IR) and protein kinase B (p-AKT), which promotes the translocation of Glucose transporter type 4 (GLUT4) to the cell membrane, thereby enhancing glucose uptake in skeletal muscle. frontiersin.orgnih.gov
Nrf2/PARP-1 Pathway : The antioxidant capabilities of bromocriptine are demonstrated through its modulation of the Nrf2 and Poly (ADP-ribose) polymerase 1 (PARP-1) pathways. nih.govfrontiersin.orgnih.gov By activating Nrf2, bromocriptine boosts the cellular antioxidant defense system. nih.gov It also alters PARP-1, a nuclear enzyme involved in DNA repair and cell death. nih.govresearchgate.net Hyperactivation of PARP-1 can deplete cellular energy and lead to cell death, a process implicated in various diseases; modulation of this pathway by bromocriptine contributes to its cytoprotective effects. nih.govnih.gov
GLP-1 Pathway : Bromocriptine has been shown to successfully correct levels of Glucagon-like peptide-1 (GLP-1). nih.govfrontiersin.orgnih.govresearchgate.net GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and promotes satiety. nih.gov The central nervous system integrates hormonal signals like GLP-1 to regulate fuel availability and metabolism; bromocriptine's influence on this pathway is a component of its metabolic benefits. nih.gov
| Pathway | Effect of Bromocriptine | Downstream Consequence | Source |
|---|---|---|---|
| Leptin-IL-6/JAK2/p-STAT3/SOCS3 | Inhibition/Curtailment | Reduced inflammation | frontiersin.orgnih.gov |
| p-IR/p-AKT/GLUT4 | Activation | Enhanced insulin signaling and glucose uptake | frontiersin.orgnih.gov |
| PPAR-γ/Adiponectin | Enhancement | Improved insulin sensitivity and lipid homeostasis | nih.govresearchgate.net |
| Nrf2/PARP-1 | Modulation/Alteration | Increased antioxidant defense and cytoprotection | nih.govfrontiersin.org |
| GLP-1 | Correction/Increase | Improved glycemic control | nih.govfrontiersin.org |
Chemical Synthesis and Derivation
Classification as a Semi-Synthetic Ergot Alkaloid Derivative
Bromocriptine (B1667881) is classified as a semi-synthetic ergot alkaloid derivative. wikipedia.orgnih.govnih.govdrugbank.com This classification signifies that the core structure of the molecule is derived from ergot alkaloids, which are naturally produced by fungi of the Claviceps genus. However, the final compound does not occur in nature and is created through chemical modification in a laboratory setting. wikipedia.orgwaters.com It is specifically a derivative of the ergoline (B1233604) family, characterized by a complex heterocyclic structure. wikipedia.org The mesylate salt form, bromocriptine mesylate, is prepared by reacting bromocriptine with methanesulfonic acid. google.comnih.gov
Derivation from Natural Ergocryptine
The direct natural precursor for the synthesis of bromocriptine is α-ergocryptine, an ergot alkaloid. wikipedia.orgnih.gov Bromocriptine, chemically known as 2-bromo-alpha-ergocryptine, is produced by introducing a bromine atom onto the ergocryptine molecule. nih.govwaters.com This targeted modification of the natural starting material is the key step that confers the specific pharmacological properties of bromocriptine.
Bromination Procedures
The conversion of ergocryptine to bromocriptine is achieved through a bromination reaction. wikipedia.org The most commonly cited method for this synthesis involves the use of N-bromosuccinimide (NBS) as the brominating agent. wikipedia.orgwaters.com The reaction is typically carried out in an inert solvent, such as dioxane. chemicalbook.com
The process generally involves dissolving ergocryptine in the solvent and then adding N-bromosuccinimide, often at an elevated temperature to facilitate the reaction. chemicalbook.com Alternative brominating agents that have been described for this synthesis include N-bromophthalimide and N-bromocaprolactam. google.comgoogle.com The selection of a mild brominating agent is crucial to ensure the specific addition of bromine at the desired position on the ergoline ring system without disrupting the molecule's complex structure. google.com
| Parameter | Description | Source |
|---|---|---|
| Starting Material | α-Ergocryptine | wikipedia.orgnih.gov |
| Primary Reagent | N-bromosuccinimide (NBS) | wikipedia.orgwaters.com |
| Alternative Reagents | N-bromophthalimide, N-bromocaprolactam | google.comgoogle.com |
| Reaction Type | Bromination | wikipedia.org |
| Typical Solvent | Dioxane | chemicalbook.com |
Structural Features: Cyclol Framework and Tripeptide Crosslinking
The structure of bromocriptine is intricate, belonging to a class of compounds known as ergopeptides. wikipedia.orgwaters.com Its key structural features include a rigid tetracyclic ergoline ring system, which is characteristic of ergot alkaloids. Attached to this core is a tripeptide moiety. waters.comnih.gov
A defining characteristic of its structure is the formation of a cyclol. This feature arises when two of the peptide groups within the tripeptide side chain are crosslinked. wikipedia.org This cross-linking results in an unusual >N-C(OH)< juncture, creating an additional ring system and contributing significantly to the molecule's three-dimensional conformation. wikipedia.orgwaters.com This complex, crosslinked tripeptide structure is fundamental to the molecule's interaction with biological targets.
| Structural Component | Description | Source |
|---|---|---|
| Core Framework | Tetracyclic Ergoline Ring System | waters.com |
| Side Chain | Tripeptide Moiety | wikipedia.orgwaters.com |
| Key Feature | Cyclol Formation | wikipedia.orgwaters.com |
| Cross-linking | >N-C(OH)< juncture between two peptide groups | wikipedia.orgwaters.com |
Chemical Degradation and Stability Studies of Bromocriptine Mesylate
Hydrolytic Degradation Pathways
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway for Bromocriptine (B1667881) Mesylate. The rate and extent of this degradation are highly dependent on the pH of the solution. su.ac.th Studies have shown that the molecule undergoes degradation in neutral, acidic, and alkaline conditions, with the most pronounced instability observed in alkaline environments. researchgate.netsu.ac.th
Bromocriptine Mesylate demonstrates a marked susceptibility to alkaline hydrolysis. su.ac.th In a solution of 0.1 N sodium hydroxide (NaOH) at room temperature, approximately 20% of the drug degrades within just 5 minutes. su.ac.th The degradation is significantly accelerated by an increase in temperature. When the same concentration of NaOH is heated to 80°C, the amount of intact this compound decreases to just 9% after 5 minutes, indicating a rapid and extensive breakdown. su.ac.th This pronounced instability in alkaline solutions highlights the critical need to control pH in liquid formulations of the drug. researchgate.netsu.ac.th
Under acidic conditions, this compound also undergoes degradation, although its characteristics differ from those of alkaline hydrolysis. In a 0.1 N hydrochloric acid (HCl) solution at 80°C for 5 minutes, the drug shows about 20% degradation, which is a degree of breakdown similar to that observed under neutral conditions (water at 80°C for 5 minutes). su.ac.th However, acidic hydrolysis leads to the formation of at least four distinct degradation products, whereas neutral hydrolysis under the same conditions primarily yields a single main degradant. su.ac.th
A key transformation process during the degradation of this compound is the epimerization at the C-8 position of its lysergic acid moiety. nih.gov This process leads to the formation of its epimer, Bromocriptinine (also known as 2-bromo-α-ergocriptinine or isobromocriptine). su.ac.thnih.govfda.gov This compound is recognized as the main degradation product of this compound under various stress conditions, including hydrolysis. su.ac.thfda.govfda.gov The conversion to the C-8 epimer represents a significant pathway in the hydrolytic breakdown of the molecule. nih.govfda.gov
Table 1: Summary of Hydrolytic Degradation of this compound
| Condition | Temperature | Duration | Degradation (%) | Degradation Products |
|---|---|---|---|---|
| 0.1 N NaOH | Room Temp | 5 min | ~20% | One major peak |
| 0.1 N NaOH | 80°C | 5 min | ~91% | Multiple peaks, 10x increase in major peak |
| 0.1 N HCl | 80°C | 5 min | ~20% | Four distinct peaks |
| Water (Neutral) | 80°C | 5 min | ~20% | One major peak |
Photolytic Degradation Mechanisms
This compound is known to be very sensitive to light, and exposure can lead to significant photochemical degradation. fda.govnihs.go.jp This instability necessitates protection from light during storage and handling. nihs.go.jp The degradation is observed upon exposure to both natural sunlight and artificial light sources like UVA light. su.ac.th
The photolytic degradation of this compound is particularly evident when the drug is in solution. When an aqueous solution of the compound is exposed to direct sunlight, it degrades rapidly, with only 28% of the drug remaining after 8 hours. su.ac.th Shorter exposure to sunlight (30 minutes) and UVA light (96 hours) resulted in recoveries of 84% and 85%, respectively. su.ac.th The powdered form of the drug is comparatively more stable, but still susceptible to photodegradation. After 16 hours of exposure to sunlight, the recovery of powdered this compound was 80%, while exposure to UVA light for 120 hours resulted in a 98% recovery, indicating that direct sunlight is more detrimental. su.ac.th This photochemical degradation is also responsible for a visible color change in tablets containing the compound. ingentaconnect.comnih.gov
Table 2: Photolytic Degradation of this compound
| Form | Light Source | Duration | Recovery (%) |
|---|---|---|---|
| Solution | Sunlight | 30 min | 84% |
| Solution | Sunlight | 8 hours | 28% |
| Solution | UVA Light | 96 hours | 85% |
| Powder | Sunlight | 16 hours | 80% |
| Powder | UVA Light | 120 hours | 98% |
The primary product identified following the photolytic degradation of this compound is 2-bromo-alpha-ergocriptinine. su.ac.th This compound, the C-8 epimer also known as Bromocriptinine, emerges as the major photolytic degradation peak in stability studies. su.ac.thfda.gov In addition to this main degradant, several minor degradation peaks are also formed upon exposure to light. su.ac.th
Oxidative Degradation Characteristics
This compound demonstrates susceptibility to oxidative degradation, a characteristic of many nonhydrogenated ergot alkaloids. su.ac.th Studies have shown that the compound degrades when subjected to oxidative stress, particularly with agents like hydrogen peroxide (H₂O₂). su.ac.th The degradation process is influenced by both the concentration of the oxidizing agent and the temperature.
Research involving the treatment of this compound solutions with 0.3-3.0% hydrogen peroxide revealed moderate degradation. su.ac.thsu.ac.th The reaction is accelerated at higher temperatures, such as 80°C. su.ac.th Analysis using High-Performance Liquid Chromatography (HPLC) has identified several degradation products resulting from oxidative stress. In one study, when degraded with 3% H₂O₂ at 80°C for 5 minutes, degradants were observed at retention times of 1.99, 2.25, 2.85, and 13.74 minutes. su.ac.th
The structural changes associated with oxidation can include the hydroxylation at the C8 or C9 position of the proline moiety, which results in more polar degradation products. su.ac.th Another identified transformation is the conversion of bromocriptine to 2-bromo-α-ergocriptinine. su.ac.th These studies are crucial for identifying potential impurities that can arise during the manufacturing and storage of this compound.
Table 1: Summary of Oxidative Degradation Studies
| Stressor | Concentration | Temperature | Duration | Observed Degradants (Retention Time) |
| Hydrogen Peroxide (H₂O₂) | 0.3-3.0% (v/v) | Room Temperature & 80°C | 1-10 minutes | Not specified in detail |
| Hydrogen Peroxide (H₂O₂) | 3% | 80°C | 5 minutes | 1.99 min, 2.25 min, 2.85 min, 13.74 min |
Thermal Degradation Behavior
The thermal stability of this compound differs significantly between its solid and solution states. As a solid powder, the drug is relatively stable under dry heat conditions. Studies have shown no noteworthy degradation when the powdered drug was exposed to a temperature of 80°C for 120 hours. su.ac.th
In contrast, when in solution, this compound exhibits mild degradation upon heating. su.ac.th Heating an aqueous solution of the compound at 80°C for 120 hours resulted in the formation of a degradation product with a retention time of 13.74 minutes in HPLC analysis. su.ac.th This indicates that while the solid form is thermally robust under certain conditions, the stability is compromised in solution, highlighting the importance of storage conditions for liquid formulations. General information also confirms that the compound is unstable when exposed to heat. google.comingentaconnect.com
Table 2: Thermal Degradation Study Findings
| Physical State | Temperature | Duration | Outcome |
| Solid (Powder) | 80°C | 120 hours | No noteworthy degradation |
| Solution | 80°C | 120 hours | Mild degradation observed |
Water-Facilitated Degradation Phenomena
This compound is particularly susceptible to degradation facilitated by water, including hydrolysis across a range of pH values. google.com The rate and extent of degradation are highly dependent on the pH of the solution.
Forced degradation studies have demonstrated that the drug degrades significantly under alkaline hydrolysis conditions. su.ac.thresearchgate.net In neutral hydrolysis conditions, the degradation is moderate, while it is considered mild under acidic hydrolysis. su.ac.th This susceptibility to water-based degradation, especially in acidic environments, can limit the biological utility of bromocriptine and underscores the need for carefully controlled formulation and storage environments to maintain its integrity. google.com
Table 3: Summary of Hydrolytic Degradation
| Condition | pH Level | Extent of Degradation |
| Acidic Hydrolysis | Acidic | Mild |
| Neutral Hydrolysis | Neutral | Moderate |
| Alkaline Hydrolysis | Alkaline | Severe |
Forced Degradation Study Methodologies (ICH Guidelines)
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH). ijcrt.orgrjptonline.org These studies are designed to identify the likely degradation products that could form under various environmental factors, which in turn helps in developing and validating stability-indicating analytical methods. su.ac.thijcrt.org
The ICH guidelines, specifically Q1A, Q1B, and Q2B, provide a framework for conducting these studies. ijcrt.org For this compound, forced degradation studies have been performed under a variety of ICH-prescribed stress conditions, including hydrolysis (across acidic, basic, and neutral pH), oxidation, photolysis, and thermal stress. su.ac.thresearchgate.net
The objective of these studies is to induce degradation to an appropriate extent, typically 5-20%, to ensure that the analytical methods can effectively separate the intact drug from its degradation products. rjptonline.org The data generated from these stress tests are fundamental for establishing the degradation pathways of the drug substance, understanding its intrinsic stability, and ensuring the quality, safety, and efficacy of the final pharmaceutical product. su.ac.thrjptonline.org
Advanced Analytical Methodologies for Bromocriptine Mesylate Research
Chromatographic Techniques
Chromatographic techniques are fundamental in the analysis of Bromocriptine (B1667881) Mesylate, offering high-resolution separation and sensitive detection. These methods are crucial for quality control, stability studies, and pharmacokinetic analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the quantification and purity assessment of Bromocriptine Mesylate. Its versatility allows for various configurations to suit specific analytical needs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A variety of C8 and C18 columns have been successfully employed for the separation of this compound from its related substances and degradation products. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comtandfonline.com The choice of organic solvent, buffer composition, and pH are critical parameters that are optimized to achieve the desired separation. For instance, one method utilized a mobile phase composed of methanol and 20 mM sodium acetate (B1210297) at a pH of 5 (70:30, v/v). su.ac.th Another established method used a mobile phase of 0.05 M ammonium (B1175870) acetate and acetonitrile (40% v/v) at a pH of 5.6. tandfonline.com
Table 1: Exemplary RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Newcrom R1 | Nucleodur C8 (250x4.6 mm, 5 µm) | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | Methanol and 0.1 M Formic Acid pH 2.16 (65:35 v/v) researchgate.net | Methanol and 20 mM Sodium Acetate, pH 5 (70:30, v/v) researchgate.netsu.ac.th |
| Flow Rate | Not Specified | 1.0 mL/min researchgate.net | 1.5 mL/min researchgate.netsu.ac.th |
| Detection | Not Specified | UV at 250 nm researchgate.net | PDA at 300 nm researchgate.netsu.ac.th |
This table is for illustrative purposes and actual parameters may vary based on the specific application.
Ultraviolet (UV) detection is a widely used and robust detection method for the analysis of this compound by HPLC. researchgate.net this compound exhibits significant UV absorbance, allowing for its sensitive quantification. The selection of the detection wavelength is crucial for achieving optimal sensitivity and selectivity. The UV spectrum of this compound shows a maximum absorbance at approximately 308 nm. researchgate.net
Different studies have employed various UV wavelengths for detection, including 240 nm, 250 nm, and 300 nm. researchgate.netresearchgate.nettandfonline.com The choice of wavelength can be influenced by the mobile phase composition and the presence of potential interferences. For instance, a method for the simultaneous quantification of bromocriptine and other compounds in rat plasma utilized triple-wavelength diode-array detection at 240 nm for bromocriptine. nih.gov Another method for its determination in tablets used a detection wavelength of 250 nm. researchgate.net
For applications requiring higher sensitivity, HPLC with fluorescence detection can be employed. This compound possesses native fluorescence, which can be exploited for its determination at low concentrations. researchgate.net The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.
One study reported the use of fluorescence detection with an excitation wavelength of 330 nm and an emission wavelength of 405 nm. researchgate.net Another method enhanced the native fluorescence of bromocriptine by approximately 15-fold using a micellar system, with an excitation at 238 nm and detection of the enhanced fluorescence intensity at 418 nm. researchgate.net This enhancement in fluorescence intensity allows for a lower limit of detection and quantification. researchgate.net
Stability-indicating HPLC methods are essential for assessing the chemical stability of this compound in bulk drug and pharmaceutical formulations. These methods are designed to separate the intact drug from its potential degradation products that may form under various stress conditions. researchgate.netsu.ac.th
The development of such a method involves subjecting this compound to forced degradation studies as prescribed by the International Council for Harmonisation (ICH) guidelines. researchgate.netsu.ac.th These stress conditions typically include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal degradation. researchgate.netsu.ac.th Research has shown that this compound is particularly susceptible to degradation in alkaline conditions and upon exposure to sunlight. researchgate.netsu.ac.th
The validation of a stability-indicating HPLC method is performed to ensure its suitability for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netsu.ac.th The specificity of the method is demonstrated by the ability to resolve the bromocriptine peak from all degradation products and any excipients present in the formulation. researchgate.netsu.ac.th
Table 2: Validation Parameters for a Stability-Indicating HPLC Method
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.999, Resolution > 2 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | No significant change in results with minor variations in method parameters |
This table provides general acceptance criteria which may vary based on regulatory guidelines.
Liquid Chromatography-Mass Spectrometry (LC-MS-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is a highly sensitive and selective analytical technique used for the quantitative determination of this compound, particularly in biological matrices such as plasma and tissue. nih.govnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
In LC-MS-MS analysis, after chromatographic separation, the analyte is ionized, and the precursor ion is selected and fragmented. Specific product ions are then monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for the detection of very low concentrations of the drug. nih.gov
A sensitive LC-MS-MS assay has been developed for the quantification of bromocriptine in human plasma with a lower limit of quantification of 2 pg/ml. nih.gov Another study established a method for determining bromocriptine in small prolactinoma tissue samples, achieving a limit of detection of 25 fg/mg. nih.gov These highly sensitive methods are invaluable for pharmacokinetic studies and for understanding the intratumoral distribution of the drug. nih.govresearchgate.net
Table 3: LC-MS-MS Method Parameters for Bromocriptine Analysis in Human Plasma
| Parameter | Details |
| Sample Extraction | Solid-phase extraction nih.gov |
| Chromatographic Column | Symmetry C18 (2.1 mm x 100 mm, 3.5 µm) nih.gov |
| Mobile Phase | Acetonitrile-water-formic acid (25:75:0.1) nih.gov |
| Flow Rate | 250 µL/min nih.gov |
| Linearity Range | 2-500 pg/mL nih.gov |
| Lower Limit of Quantification | 2 pg/mL nih.gov |
This table summarizes parameters from a specific published method and may be adapted for different applications.
Gas Chromatography
Gas chromatography (GC) has been established as a suitable method for the determination of bromocriptine in human plasma. nih.gov This technique offers satisfactory accuracy, specificity, and analytical capacity for quantifying the compound in biological fluids. Research comparing different analytical methods has shown that GC can effectively measure bromocriptine concentrations down to 0.5 µg/l. nih.gov Furthermore, comparative studies have demonstrated that results obtained through gas chromatography are identical to those from liquid chromatography, validating its reliability for clinical and research applications. nih.gov
Spectroscopic and Spectrometric Techniques
A highly sensitive, precise, and affordable spectrofluorimetric method has been developed for the quantitative determination of this compound. nih.govafricaresearchconnects.com This technique is notable as it represents the first reported fluorometric protocol for the compound's analysis. rsc.orgrsc.org The method is based on measuring the native fluorescence of bromocriptine, which is inherently weak. nih.gov To overcome this, a sodium dodecyl sulphate (SDS) micellar system is employed to significantly enhance the fluorescence intensity by approximately 15-fold. africaresearchconnects.comrsc.org
The procedure involves excitation at a wavelength of 238 nm and measurement of the enhanced fluorescence emission at 418 nm. nih.gov This method has been successfully applied to quantify bromocriptine in both its pure form and in pharmaceutical dosage forms without interference from common excipients. rsc.org
| Parameter | Value |
| Excitation Wavelength (λex) | 238 nm |
| Emission Wavelength (λem) | 418 nm |
| Linearity Range | 50–600 ng/mL |
| Limit of Detection (LOD) | 14.57 ng/mL |
| Limit of Quantitation (LOQ) | 44.16 ng/mL |
This table summarizes the key performance characteristics of the enhanced spectrofluorimetric method for this compound analysis. nih.govrsc.org
Ultraviolet (UV) spectrophotometry offers a simple and economical approach for the estimation of this compound. researchgate.net A straightforward method determined the maximum absorbance (λmax) of this compound in methanol to be 305 nm, with linearity observed in the concentration range of 50-200 µg/ml. researchgate.net
To enhance the accuracy and reduce variability from instrumental or experimental conditions, a multivariate calibration (MVC) technique has been developed. ijbpas.com This approach utilizes a linear regression equation by assessing the relationship between concentration and absorbance at five different wavelengths (283, 293, 303, 313, and 323 nm). ijbpas.com The MVC method was validated according to ICH guidelines and demonstrated high accuracy and precision. ijbpas.com
| Parameter | Value |
| Wavelengths Used | 283, 293, 303, 313, 323 nm |
| Linearity Range | 7-13 µg/mL |
| Limit of Detection (LOD) | 0.9822 µg/mL |
| Limit of Quantitation (LOQ) | 2.9764 µg/mL |
This table presents the validation parameters for the multivariate calibration UV spectrophotometric method for this compound. ijbpas.com
Energy Dispersive X-ray Fluorescence (EDXRF) is a non-destructive analytical technique used for elemental analysis. xos.comshimadzu.com In the context of pharmaceutical sciences, EDXRF is employed to identify and quantify elemental impurities in drug products and raw materials, which is crucial for ensuring safety and quality. redalyc.org The technique works by exciting all elements in a sample simultaneously and using an energy dispersive detector to collect and separate the characteristic radiation emitted from each element. xos.com While detailed studies are limited, X-ray fluorescence spectroscopy has been cited as a method used for the determination of bromocriptine in pharmaceutical formulations. researchgate.net The primary advantage of EDXRF is its simplicity, speed, and ability to perform analysis without complex sample preparation. xos.com
Mass fragmentography, often used in conjunction with gas chromatography (GC-MS), is another powerful technique for the determination of bromocriptine in human plasma. nih.gov This method provides a high degree of specificity and sensitivity, allowing for the detection of bromocriptine concentrations as low as 1.0 µg/l. nih.gov Comparative analyses have shown a strong agreement between the results obtained from mass fragmentography and those from gas chromatography, confirming its reliability for pharmacokinetic studies. nih.gov
Electrochemical Methods (e.g., Differential Pulse Polarography)
Electrochemical methods, particularly modern pulse techniques, provide a sensitive platform for the determination of pharmaceuticals. researchgate.net The electrochemical behavior of this compound has been investigated using Differential Pulse Voltammetry (DPV), a technique closely related to differential pulse polarography, at a glassy carbon electrode. researchgate.netresearchgate.net
The analysis is based on the electrochemical oxidation of bromocriptine, which produces a well-defined, diffusion-controlled voltammetric peak. researchgate.net The study, conducted in Britton-Robinson buffer solutions over a pH range of 2.0–11.0, found that the peak at pH 5 was most suitable for analytical purposes. nih.gov The relationship between the peak current and the concentration of bromocriptine was found to be linear over a wide range, allowing for precise quantification. researchgate.netnih.gov This DPV method has been successfully applied to the assay of commercial tablets. nih.gov
| Parameter | Value |
| Technique | Differential Pulse Voltammetry (DPV) |
| Electrode | Glassy Carbon |
| Linearity Range | 0.04 to 5.00 µg/mL |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Relative Standard Deviation (RSD) | 1.44% (at 0.1 µg/mL) |
This table details the performance metrics of the DPV method for the analysis of Bromocriptine. researchgate.netnih.gov
Radioimmunoassay (Historical and Comparative Methods)
Radioimmunoassay (RIA) represents a historically significant technique for the quantification of bromocriptine in biological matrices, particularly human plasma. Due to the low circulating concentrations of the drug and its extensive metabolism, assays for bromocriptine require high sensitivity and specificity. nih.gov Historically, RIA methods offered a substantial advantage in sensitivity over other available techniques.
Early radioimmunoassays for bromocriptine often utilized tritium-based radiolabels. While effective, these methods presented challenges related to the handling and disposal of tritium, a low-energy beta emitter, and often involved more complex procedures. nih.gov A notable advancement in the RIA for bromocriptine was the development of an assay using an iodine-125 (B85253) (¹²⁵I) radiolabel. This method involved the radioiodination of a dihydroergocriptine derivative, which was then used in a competitive binding assay with an antiserum raised against the intact bromocriptine molecule. nih.gov
This iodine-labeled RIA demonstrated several advantages over its tritium-based predecessors. It was found to be more convenient and could reliably measure plasma bromocriptine concentrations as low as 0.05 nmol/L. nih.gov The specificity of the assay was high, a critical feature given the extensive biotransformation of bromocriptine in the body. The between-assay coefficients of variation were reported to be less than 10%, indicating good reproducibility. nih.gov
The fundamental principle of RIA, first developed to quantify insulin (B600854), involves a competitive binding reaction. rsdjournal.orgrsdjournal.org An unknown amount of unlabeled compound (bromocriptine in the sample) competes with a fixed amount of radiolabeled compound for a limited number of binding sites on a specific antibody. By measuring the radioactivity of the antibody-bound fraction, the concentration of the unlabeled compound in the sample can be determined from a standard curve. This technique was pivotal in early pharmacokinetic studies of bromocriptine and in understanding its disposition in various physiological and pathological states. nih.govrsdjournal.org While largely supplanted by chromatographic methods like HPLC and LC-MS/MS for routine analysis due to the drawbacks of using radioactive materials, RIA remains an important comparative method in the history of bromocriptine analysis. rsdjournal.orgresearchgate.net
Analytical Method Validation Parameters
The validation of analytical methods is crucial to ensure their suitability for the intended purpose. For this compound, various methods, primarily High-Performance Liquid Chromatography (HPLC), have been rigorously validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netchemrevlett.comnih.gov The key validation parameters ensure the reliability, accuracy, and precision of the analytical data.
Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. su.ac.thingentaconnect.com In stability-indicating HPLC methods for this compound, specificity is demonstrated by separating the drug peak from those of its degradation products formed under various stress conditions (e.g., acid and alkaline hydrolysis, oxidation, photolysis, and thermal degradation). researchgate.netsu.ac.th The use of a photodiode array (PDA) detector helps establish peak purity, confirming that the analyte peak is not co-eluting with other compounds. researchgate.netsu.ac.th For instance, in one validated HPLC method, the bromocriptine peak was well-resolved from degradation product peaks, and the method was shown to be free from interference from tablet excipients. su.ac.th
Linearity Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. This is typically evaluated by analyzing a series of standards at different concentrations. The results are often expressed by the correlation coefficient (r) or the coefficient of determination (r²). Various analytical methods have demonstrated excellent linearity for the quantification of this compound over different concentration ranges.
| Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|
| Spectrofluorimetry | 50–600 ng/mL | r = 0.9996 | nih.govrsc.org |
| HPLC | 0.2-100 μg/mL | Not Specified | nih.govmatilda.science |
| HPLC | 0.5 - 10 μg/mL | r > 0.9990 | electronicsandbooks.com |
| HPLC | 10.0–1800.0 μg/mL | r² = 0.9998 | researchgate.net |
| Spectrophotometry (Quinz) | 1.0–20 μg/mL | r² > 0.9992 | chemrevlett.com |
| Spectrophotometry (ARS) | 1.0–24 μg/mL | r² > 0.9992 | chemrevlett.com |
| RP-HPLC | 0.2-1.0 µg/mL | Not Specified | researchgate.net |
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. The percentage of the drug recovered is calculated. Acceptable accuracy is generally demonstrated by recovery values close to 100%.
| Analytical Method | Concentration Level | Mean Recovery (%) | Reference |
|---|---|---|---|
| HPLC | 2.5 mg in placebo | 100.65% | tandfonline.com |
| HPLC (Brand 1) | Label Amount | 99.4% | tandfonline.com |
| HPLC (Brand 2) | Label Amount | 102.8% | tandfonline.com |
| HPLC | Not Specified | 99.61% | researchgate.net |
| HPLC | 3 levels | 96.11% - 99.4% | researchgate.net |
| HPLC | 5 concentrations | 99.59% - 104.56% | researchgate.net |
Precision Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net Low %RSD values indicate a high degree of precision.
| Analytical Method | Precision Type | %RSD | Reference |
|---|---|---|---|
| HPLC | Intra-day | < 1.78% | researchgate.net |
| HPLC | Intra-day & Inter-day | < 1.49% (for recovery) | electronicsandbooks.com |
| HPLC | Intra-day | < 0.2572% | researchgate.net |
| Spectrophotometry | Intra-day & Inter-day | < 0.84% | chemrevlett.com |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chemrevlett.com These parameters are crucial for the analysis of trace amounts of the substance. researchgate.net
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| Spectrofluorimetry | 14.57 ng/mL | 44.16 ng/mL | nih.govrsc.org |
| HPLC | 1.22 μg/mL | Not Specified | researchgate.net |
| Spectrophotometry | 0.30 μg/mL | 1.0 μg/mL | chemrevlett.comchemrevlett.com |
| HPLC | 0.031 μg/mL | Not Specified | researchgate.net |
| HPLC (in plasma) | 90 ng/mL | 150 ng/mL | nih.gov |
Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net It provides an indication of its reliability during normal usage. For HPLC methods, robustness is tested by slightly varying parameters such as the mobile phase composition, pH, flow rate, and column temperature. researchgate.netresearchgate.net A method is considered robust if the %RSD of the results under these varied conditions is less than 2%. researchgate.net
Preclinical and in Vitro Research Models for Bromocriptine Mesylate
In Vitro Cellular and Tissue Models
In vitro studies utilizing pituitary cell culture systems from both rats and humans have been instrumental in elucidating the direct effects of bromocriptine (B1667881) mesylate on pituitary cells, particularly those of lactotroph and somatotroph lineage. These models allow for the controlled investigation of the compound's mechanism of action, independent of systemic physiological influences.
In primary cultures of rat anterior pituitary cells, bromocriptine has been shown to inhibit the release of both prolactin and growth hormone in a concentration-dependent manner. nih.gov This inhibitory effect is mediated through dopamine (B1211576) receptors, as the dopamine receptor antagonist spiperone can block this action when administered concurrently with bromocriptine. nih.gov
Studies on human prolactin-secreting pituitary adenomas in vitro have provided further insight into the morphological and functional changes induced by bromocriptine. Short-term incubation with bromocriptine leads to a rapid decrease in prolactin (PRL) release. nih.gov Morphological analysis of these cells reveals an initial increase in the cytoplasmic volume density of secretory granules, suggesting an inhibition of hormone release, followed by a reduction in the rough endoplasmic reticulum, indicating decreased hormone synthesis. nih.gov Longer exposure (24-48 hours) results in maximal suppression of PRL release, accompanied by an increase in lysosomes, which are likely involved in the degradation of stored hormones. nih.gov Ultimately, a reduction in cell size is observed, correlating with the clinical phenomenon of tumor shrinkage. nih.govresearchgate.net
Furthermore, research on diethylstilbestrol-induced pituitary tumors in rats has demonstrated that bromocriptine treatment reverses cellular hypertrophy and inhibits prolactin synthesis and release. documentsdelivered.com These findings from both rat and human pituitary cell culture systems confirm that bromocriptine has a direct effect on pituitary tumor cells, leading to both functional inhibition and cellular involution. nih.govresearchgate.netmyendoconsult.com
Table 1: Effects of Bromocriptine on Pituitary Cells in Vitro
| Cell Type | Organism | Key Findings | Reference |
|---|---|---|---|
| Anterior Pituitary Cells | Rat | Inhibited prolactin and growth hormone release in a concentration-dependent manner. | nih.gov |
| Prolactin Cell Adenomas | Human | Rapidly decreased prolactin release; induced morphological changes including increased secretory granules and lysosomes, and reduced rough endoplasmic reticulum and cell size. | nih.gov |
| Diethylstilbestrol-Induced Pituitary Tumors | Rat | Reversed cellular hypertrophy; inhibited prolactin synthesis and release. | documentsdelivered.com |
| Lactotroph Adenomas | Human | Caused a marked reduction in cell size and cytoplasmic volume. | researchgate.net |
Bromocriptine mesylate has been investigated for its potential anticancer effects using various prostate cancer (PCa) cell line models. Research has particularly focused on its efficacy in chemoresistant prostate cancer.
In preclinical models, bromocriptine has been identified as a potent and selective inhibitor of chemoresistant PCa cells. nih.govnih.gov It has been shown to induce cell cycle arrest and activate apoptosis in these chemoresistant cells, while having a lesser effect on chemoresponsive PCa cells. nih.govnih.govresearchgate.net The cytotoxic effects of bromocriptine have been observed in several human prostate cancer cell lines, including LNCaP, PC-3, and DU145. nih.gov
The mechanism of action of bromocriptine in prostate cancer cells is multifaceted. It has been found to affect the expression of key cell cycle regulators, such as inhibiting c-Myc, E2F-1, and survivin, while increasing the expression of p53, p21, and p27. nih.govaacrjournals.org Furthermore, bromocriptine can reduce the levels of the androgen receptor (AR), a critical driver of prostate cancer growth. nih.gov
Studies suggest that bromocriptine may exert its effects through both dopamine D2 receptor (DRD2)-dependent and -independent pathways. nih.govresearchgate.netresearchgate.net Activation of DRD2 signaling in prostate cancer cells can inhibit cAMP signaling and activate the ERK1/2 pathway. aacrjournals.org Interestingly, DRD2 expression has been found to be reduced in clinical PCa specimens with high Gleason scores. nih.gov
Table 2: Effects of Bromocriptine on Prostate Cancer Cell Lines
| Cell Line(s) | Key Findings | Potential Mechanisms of Action | Reference |
|---|---|---|---|
| Chemoresistant PCa cells (e.g., C4-2B-TaxR) | Potent and selective inhibition; induction of cell cycle arrest and apoptosis. | DRD2-dependent and -independent pathways; regulation of cell cycle genes. | nih.govnih.gov |
| LNCaP, PC-3, DU145 | Weak to moderate cytotoxicity; induction of cell cycle arrest. | Inhibition of c-Myc, E2F-1, survivin; increased p53, p21, p27; reduction of androgen receptor levels. | nih.gov |
| C4-2 | Induction of cell cycle arrest at G1-S and G2-M phases. | Not specified. | researchgate.net |
The neuroprotective properties of this compound, particularly its ability to counteract oxidative stress, have been explored in neuronal cell models. Oxidative stress is a key contributor to neuronal damage in various neurodegenerative conditions. mdpi.com
In a study utilizing PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla and widely used in neurological research, bromocriptine demonstrated significant neuroprotective and antioxidative activity. nih.gov The compound was found to upregulate the expression and activity of NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing quinones. nih.gov
Bromocriptine's protective effect in this model was linked to its ability to increase the expression and nuclear translocation of nuclear factor-E2-related factor-2 (Nrf2), a transcription factor that regulates the expression of numerous antioxidant enzymes. nih.govmdpi.com The activation of the Nrf2 pathway by bromocriptine was found to be dependent on the PI3K/Akt signaling pathway. nih.gov Notably, these cytoprotective and antioxidative effects of bromocriptine were independent of dopamine receptor activation. nih.gov
Further research using the HT22 neuronal cell line has shown that bromocriptine can protect neurons from lipotoxicity, a process that can be induced by myelin debris after spinal cord injury. nih.gov This protection is mediated through the extracellular signal-regulated kinases 1/2 (ERK1/2)-cytosolic phospholipase A2 pathway. nih.gov These findings in neuronal cell models suggest that bromocriptine possesses antioxidant properties that could be beneficial in conditions associated with oxidative stress in the nervous system. nih.gov
Table 3: Neuroprotective Effects of Bromocriptine in Neuronal Cell Models
| Cell Line | Insult/Condition | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| PC12 | Oxidative stress (H₂O₂) | Upregulated NQO1 expression and activity; attenuated protein-bound quinone increase; protected against oxidative damage. | PI3K/Akt pathway-dependent activation of Nrf2. | nih.gov |
| HT22 | Lipotoxicity (myelin debris) | Lowered lipid droplet levels; protected neurons from lipotoxic damage. | Mediated through the ERK1/2-cytosolic phospholipase A2 pathway. | nih.gov |
The cytotoxic potential of this compound has been evaluated in various cancer cell lines through in vitro assays, such as the MTT and resazurin assays, which measure cell viability.
In the context of prostate cancer, bromocriptine has demonstrated selective cytotoxicity. For instance, in chemoresistant C4-2B-TaxR cells, the IC50 (half-maximal inhibitory concentration) was 1.41 μM, whereas in the parental, chemoresponsive C4-2B cells, the IC50 was greater than 60 μM. nih.gov This indicates a high selectivity and potency against chemoresistant prostate cancer cells. nih.gov Other chemoresponsive prostate cancer cell lines, including LNCaP, C4-2, CWR22Rv1, and PC-3, also exhibited weak cytotoxicity with IC50 values exceeding 60 μM. nih.gov
Studies on a broader panel of cancer cell lines have also been conducted. The growth of the drug-sensitive CCRF-CEM leukemia cell line and the multidrug-resistant CEM/ADR5000 cell line were both inhibited by bromocriptine. frontiersin.org However, the compound did not show significant activity (IC50 > 100 μM) against MDA-MB-231 breast cancer cells, whether they were mock-vector transfected or expressed the BCRP drug transporter. frontiersin.org
It's important to note that the cytotoxic effects of a compound can vary significantly depending on the specific cell line and its genetic makeup. farmaciajournal.com
Table 4: In Vitro Cytotoxicity of Bromocriptine in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| C4-2B-TaxR | Chemoresistant Prostate Cancer | Not specified | 1.41 μM | nih.gov |
| C4-2B | Chemoresponsive Prostate Cancer | Not specified | > 60 μM | nih.gov |
| LNCaP, C4-2, CWR22Rv1, PC-3 | Chemoresponsive Prostate Cancer | Not specified | > 60 μM | nih.gov |
| CCRF-CEM | Leukemia | Resazurin | Not specified | frontiersin.org |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | Resazurin | Not specified | frontiersin.org |
| MDA-MB-231-pcDNA3 | Breast Cancer | Resazurin | > 100 μM | frontiersin.org |
| MDA-MB-231-BCRP | Breast Cancer | Resazurin | > 100 μM | frontiersin.org |
This compound has been shown to possess immunosuppressive properties in in vitro immunological studies. A key method for assessing these effects is the lymphocyte proliferation assay, which measures the ability of lymphocytes to proliferate in response to a stimulus. hanc.info
In studies using human T lymphocytes, bromocriptine has been demonstrated to suppress T cell proliferation in a dose-dependent manner. nih.govnih.gov This suppression is achieved by blocking the production of Interleukin-2 (IL-2) by T cells. nih.govnih.gov The immunosuppressive activity of bromocriptine on human T cell function appears to be independent of its effect on prolactin levels, as no immunoreactive prolactin was detected in the culture medium of mitogen-stimulated T cells. nih.govnih.gov
Furthermore, bromocriptine has been shown to inhibit the mixed lymphocyte reaction (MLR), another measure of T cell function. nih.govnih.gov When used in combination with other immunosuppressants like cyclosporin A or FK506, low doses of bromocriptine resulted in a more effective suppression of T cell proliferation and CD25 antigen expression than either drug alone. nih.gov
In contrast, studies on murine lymphocytes have suggested that the immunosuppressive effect of bromocriptine is primarily mediated by its suppression of prolactin secretion, rather than a direct effect on the lymphocytes themselves. nih.gov Incubation of mouse splenic lymphocytes with bromocriptine in vitro did inhibit antigen- or mitogen-induced proliferation, but it had no effect on lymphokine production (gamma-interferon and IL-2), expression of the IL-2 receptor, or lymphocyte cytotoxic function. nih.gov
Table 5: Effects of Bromocriptine on Lymphocyte Proliferation in Vitro
| Lymphocyte Source | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Human T Lymphocytes | Suppressed T cell proliferation in a dose-dependent manner; inhibited mixed lymphocyte reaction. | Blocking of Interleukin-2 (IL-2) production by T cells. | nih.govnih.gov |
| Murine Splenic Lymphocytes | Inhibited antigen- or mitogen-induced proliferation; no effect on lymphokine production or cytotoxic function. | Primarily mediated by suppression of prolactin secretion. | nih.gov |
This compound's pharmacological effects are primarily mediated through its interaction with various neurotransmitter receptors. Receptor binding and activation assays have been crucial in characterizing its profile as a potent agonist at dopamine D2-like receptors.
Binding assays determine the affinity of a ligand for a receptor, often expressed as the Ki value (inhibition constant). Bromocriptine exhibits a high affinity for D2 and D3 dopamine receptors, with Ki values of approximately 8 nM and 5 nM, respectively. abcam.comtocris.comrndsystems.com Its affinity for other dopamine receptor subtypes is considerably lower, with Ki values of ~290 nM for D4, ~440 nM for D1, and ~450 nM for D5 receptors. abcam.com Another study reported Ki values of 12.2 nM for both D2 and D3 receptors, and 59.7 nM for the D4 receptor. caymanchem.com
In addition to dopamine receptors, bromocriptine also binds to several serotonin (5-HT) and adrenergic receptors. It has a high affinity for 5-HT1A and 5-HT1D receptors, with Ki values of 12.9 nM and 10.7 nM, respectively. caymanchem.com It also interacts with α1-adrenergic receptors. caymanchem.com
Activation assays measure the functional response of a receptor to a ligand, often expressed as the EC50 value (half-maximal effective concentration). Bromocriptine is a potent agonist at both the long (D2L) and short (D2S) isoforms of the D2 receptor, with EC50 values of 0.10-0.12 nM and 4.4 nM, respectively. tocris.comrndsystems.com
Table 6: Receptor Binding Affinities (Ki) and Activation (EC50) of Bromocriptine
| Receptor | Binding Affinity (Ki) | Activation (EC50) | Reference |
|---|---|---|---|
| Dopamine D1 | ~440 nM abcam.com, 1,659 nM caymanchem.com | Not specified | abcam.comcaymanchem.com |
| Dopamine D2 | ~8 nM abcam.comtocris.comrndsystems.com, 12.2 nM caymanchem.com | 0.10-0.12 nM (D2L), 4.4 nM (D2S) tocris.comrndsystems.com | abcam.comtocris.comrndsystems.comcaymanchem.com |
| Dopamine D3 | ~5 nM abcam.comtocris.comrndsystems.com, 12.2 nM caymanchem.com | Not specified | abcam.comtocris.comrndsystems.comcaymanchem.com |
| Dopamine D4 | ~290 nM abcam.com, 59.7 nM caymanchem.com | Not specified | abcam.comcaymanchem.com |
| Dopamine D5 | ~450 nM abcam.com, 1,691 nM caymanchem.com | Not specified | abcam.comcaymanchem.com |
| Serotonin 5-HT1A | 12.9 nM caymanchem.com | Not specified | caymanchem.com |
| Serotonin 5-HT1D | 10.7 nM caymanchem.com | Not specified | caymanchem.com |
| α1-Adrenergic | 1.12-4.17 nM caymanchem.com | Not specified | caymanchem.com |
In Vitro Drug Release Studies from Formulations
The in vitro release of this compound from various formulations is a critical step in preclinical assessment, providing insights into the drug's dissolution and potential bioavailability. Studies have explored different formulation strategies to modulate its release profile.
One area of research has focused on nanoparticle-based delivery systems. For instance, chitosan-coated poly ε-caprolactone nanoparticles (PCL NPs) loaded with this compound have been developed to facilitate nose-to-brain delivery. mdpi.com In vitro release studies of these nanoparticles, conducted using a dialysis bag method in phosphate buffer (pH 7.4), demonstrated a biphasic release pattern. mdpi.com An initial rapid release phase was observed over the first 2 hours, followed by a sustained release for up to 48 hours. mdpi.com The release rate was influenced by the concentration of PCL, with formulations showing drug release ranging from 42% to over 90%. mdpi.com
Another approach involves self-nano emulsifying drug delivery systems (SNEDDS) to enhance the solubility and dissolution of the poorly water-soluble drug. scispace.com The in vitro drug release from these formulations was assessed using a USP dissolution apparatus-II (paddle method) in 0.1N HCl. scispace.com These studies showed that the rate and extent of release from the SNEDDS formulations were significantly higher compared to the crude drug powder. scispace.com
Fast-dissolving oral films (FDOFs) have also been investigated to improve the onset of action and bioavailability by avoiding first-pass metabolism. uobaghdad.edu.iqresearchgate.net In vitro drug release studies for these films, also using a USP type II dissolution apparatus, showed rapid drug release. uobaghdad.edu.iqresearchgate.net One optimized formulation demonstrated a release of 86.8% of the drug within 2 minutes. uobaghdad.edu.iqresearchgate.net
Table 1: Summary of In Vitro Drug Release Studies for this compound Formulations
| Formulation Type | Dissolution Medium | Key Findings |
|---|---|---|
| Chitosan-coated PCL Nanoparticles | Phosphate Buffer (pH 7.4) | Biphasic release: initial rapid release followed by sustained release up to 48 hours. mdpi.com |
| Self-Nano Emulsifying Drug Delivery System (SNEDDS) | 0.1N HCl | Significantly higher rate and extent of release compared to the pure drug. scispace.com |
| Fast Dissolving Oral Film (FDOF) | USP Type II Apparatus | Rapid release, with one formulation releasing 86.8% of the drug in 2 minutes. uobaghdad.edu.iqresearchgate.net |
Animal Models for Mechanistic Elucidation
Rodent models are fundamental in elucidating the primary mechanism of action of this compound, which is the inhibition of prolactin secretion from the anterior pituitary gland. ratguide.com As a dopamine D2 receptor agonist, it mimics the action of dopamine, which naturally inhibits prolactin release. ratguide.comnih.gov
Studies in rats have demonstrated that this compound effectively reduces circulating serum prolactin levels. ratguide.com This is achieved through its agonistic activity on the D2 receptors located on the lactotrophic cells of the anterior pituitary, which inhibits both the synthesis and secretion of prolactin. nih.gov Primary cultures of rat anterior pituitary cells have been used to show that bromocriptine inhibits prolactin release in a concentration-dependent manner, an effect that can be blocked by dopamine receptor antagonists like spiperone. nih.gov
In lactating mice, administration of bromocriptine significantly reduced plasma prolactin concentrations. nih.gov This inhibitory effect on prolactin secretion directly impacts mammary gland function, demonstrating the physiological consequences of its action on the pituitary. nih.gov These models are crucial for understanding the direct effects of this compound on the pituitary gland and the subsequent systemic hormonal changes.
The prolactin-inhibiting properties of this compound have been investigated in rodent models for the prevention of mammary tumors, as prolactin is known to be a promoter of mammary tumorigenesis.
In a key study, virgin female rats received daily injections of 2-bromo-alpha-ergocryptine mesylate to suppress pituitary prolactin secretion for a limited period at a young age. nih.gov The results showed a significant reduction in the incidence of spontaneous mammary tumors at an advanced age. nih.gov
Table 2: Effect of this compound on Spontaneous Mammary Tumor Incidence in Rats
| Treatment Group | Age at Treatment | Mammary Tumor Incidence | Serum Prolactin (proestrus evening) |
|---|---|---|---|
| Group 1 (Bromocriptine) | 4-11 weeks | 3.3% (1 of 30) | 18 ± 3 ng/ml |
| Group 2 (Control) | 4-11 weeks | 47.6% (10 of 21) | 326 ± 37 ng/ml |
| Group 3 (Bromocriptine) | 11-18 weeks | 20% (6 of 30) | 15 ± 2 ng/ml |
| Group 4 (Control) | 11-18 weeks | 41.2% (7 of 17) | 460 ± 55 ng/ml |
Adapted from a 1980 study on spontaneous mammary tumorigenesis. nih.gov
The study concluded that temporal suppression of prolactin secretion by this compound during critical periods of mammary gland development can almost completely prevent the appearance of mammary tumors later in life. nih.gov This rodent model provides direct evidence for the role of prolactin in mammary cancer and the potential of this compound as a prophylactic agent.
Rodent models of Parkinson's disease (PD) are widely used to study the effects of dopaminergic drugs like this compound on motor function. frontiersin.org These models often involve the unilateral lesioning of the substantia nigra with neurotoxins like 6-hydroxydopamine (6-OHDA), which depletes dopamine in the striatum and causes motor asymmetry. nih.govnih.gov
Bromocriptine, as a dopamine receptor agonist, has been shown to induce long-lasting stereotyped behavior (such as sniffing, licking, and gnawing) in rodents and turning behavior (rotation) in rats with unilateral lesions. ratguide.comnih.gov This rotational behavior is a key indicator of dopamine receptor stimulation in the dopamine-depleted striatum. nih.govnih.gov The direction of turning (contralateral to the lesion) is used to assess the efficacy of dopamine agonists. nih.gov
Studies have investigated the effects of chronic administration, withdrawal, and reinstitution of bromocriptine on dopamine receptor sensitivity and turning behavior in these models. nih.gov These experiments help to understand phenomena like receptor downregulation and the "drug holiday" effect observed in clinical practice. nih.gov The apomorphine-induced contralateral turning is a standard measure in these models to assess the state of dopamine receptor supersensitivity. nih.gov
Rodent models fed high-fat or high-fructose diets are used to induce metabolic syndrome, characterized by obesity, insulin (B600854) resistance, hyperglycemia, and hyperlipidemia. nih.govnih.gov These models are valuable for investigating the metabolic effects of this compound.
In rats fed a high-fructose diet, the administration of this compound for six weeks led to significant improvements in several metabolic parameters. nih.gov The treatment significantly decreased weight gain, serum glucose, triglycerides, cholesterol, and insulin levels. nih.gov Furthermore, it reduced the elevated blood pressure associated with the fructose-induced metabolic syndrome. nih.gov
Similarly, in genetically obese Zucker rats and diet-induced obese rats (high-fat diet), bromocriptine treatment reduced food intake, increased locomotor activity, and significantly lowered liver triglycerides. nih.govjohnshopkins.edu
Table 3: Metabolic Effects of this compound in Fructose-Fed Rats
| Parameter | Fructose-Fed Control Group | Fructose-Fed + Bromocriptine Group |
|---|---|---|
| Body Weight | Significant Gain | Significantly Decreased Gain |
| Serum Glucose | Significantly Increased | Significantly Decreased |
| Serum Triglycerides | Significantly Increased | Significantly Decreased |
| Serum Cholesterol | Significantly Increased | Significantly Decreased |
| Serum Insulin | Significantly Increased | Significantly Decreased |
| Blood Pressure | Significantly Increased | Significantly Reduced |
Based on findings from a 2011 study on cardiovascular complications in fructose-fed rats. nih.gov
These animal models demonstrate that this compound has beneficial effects on the constellation of abnormalities associated with metabolic syndrome, suggesting a role in resetting hypothalamic circadian rhythms that regulate metabolism. nih.govmdpi.com
Advanced Preclinical and In Vitro Methodologies
Transcriptome Analysis (RNA-Seq)
Transcriptome analysis, specifically RNA sequencing (RNA-Seq), has been a key methodology in elucidating the molecular mechanisms of this compound in various preclinical models. nih.govnih.gov This advanced technique allows for a comprehensive, unbiased profiling of gene expression changes induced by the compound.
In Prostate Cancer Research: RNA-Seq analyses were performed on chemoresistant prostate cancer cells treated with bromocriptine. nih.gov The results revealed that bromocriptine affected a subset of genes involved in the regulation of the cell cycle, DNA repair, and cell death. nih.gov Notably, approximately one-third of the differentially expressed genes affected by bromocriptine were found to overlap with known p53-p21-retinoblastoma protein (RB) target genes. nih.gov
In Ruminant Models: RNA-Seq was used to analyze the transcriptomic profiles of jejunal epithelium and mesenteric adipose tissue from Holstein steers treated with bromocriptine. nih.govfigshare.com This analysis identified 20 differentially expressed genes in adipose tissue and 2 in the intestinal epithelium, providing insights into how the compound influences cellular functions such as antigen presentation, protein synthesis, and cell-to-cell signaling in these tissues. nih.govfigshare.comresearchgate.net
Proteomic Analysis (e.g., Western Blot for Protein Expression)
Proteomic analysis plays a crucial role in understanding the molecular mechanisms of this compound. Western Blotting, a key technique in this field, has been utilized to investigate the effects of bromocriptine on protein expression levels in various preclinical models.
In studies involving chemoresistant prostate cancer (PCa) cells, treatment with bromocriptine was found to modulate the expression of several critical proteins. nih.gov At the protein level, bromocriptine increased the expression of dopamine D2 receptor (DRD2). nih.gov Furthermore, it influenced both classical and non-classical dopamine receptor signal pathways. nih.gov This included effects on key signaling proteins such as adenosine (B11128) monophosphate-activated protein kinase (AMPK), p38 mitogen-activated protein kinase (p38 MAPK), and nuclear factor kappa B (NF-κB). nih.gov The expression of enhancer of zeste homolog 2 (EZH2) and survivin was also affected. nih.gov
Another study documented hepatic Western blot analysis in dogs treated with this compound. figshare.com This research focused on key proteins involved in metabolic pathways, providing insights into the compound's effects on liver tissue. The analysis included the measurement of phosphorylated and total levels of Akt (pAkt, Akt) and glycogen synthase kinase (pGSK, GSK), as well as the expression of glucokinase (GK). figshare.com
The table below summarizes the findings from proteomic analyses in preclinical models.
| Model System | Treatment | Key Proteins Analyzed | Observed Effect |
| Chemoresistant Prostate Cancer (PCa) Cells | Bromocriptine | Dopamine D2 Receptor (DRD2) | Increased expression |
| Chemoresistant Prostate Cancer (PCa) Cells | Bromocriptine | AMPK, p38 MAPK, NF-κB, EZH2, Survivin | Affected expression levels |
| Canine Liver (Hepatic tissue) | This compound | pAkt, Akt, pGSK, GSK, GK | Protein levels measured |
Gene Expression Studies
Gene expression studies are fundamental to elucidating the transcriptional effects of this compound. Research in chemoresistant prostate cancer models has shown that bromocriptine can significantly alter gene expression profiles. nih.gov
Using RNA-sequencing (RNA-seq) analyses, it was discovered that bromocriptine affects a specific subset of genes involved in crucial cellular processes such as the regulation of the cell cycle, DNA repair, and cell death. nih.govresearchgate.net Notably, a significant overlap was found between the genes differentially expressed after bromocriptine treatment and known target genes of the p53-p21-retinoblastoma protein (RB) pathway, with approximately one-third (50 out of 157) of the affected genes being linked to this pathway. nih.gov
In a different preclinical setting, the impact of bromocriptine conjugated to multi-walled carbon nanotubes was assessed on lung cancer cells (A549 & QU-DB). researchgate.net Gene expression studies of dopamine receptor genes were conducted before and after treatment with this nano-drug formulation. researchgate.net
Furthermore, studies in ovariectomized female rats have investigated the time-dependent regulation of tyrosine hydroxylase (Th) gene expression in the mediobasal hypothalamus following bromocriptine treatment. researchgate.net These experiments, utilizing quantitative real-time polymerase chain reaction (qRT-PCR), provide insights into the compound's effects on specific neuronal pathways. researchgate.net
The table below outlines key findings from gene expression studies.
| Model System | Methodology | Key Genes/Pathways Investigated | Key Findings |
| Chemoresistant Prostate Cancer (PCa) Cells | RNA-seq | Cell cycle, DNA repair, cell death, p53-p21-RB pathway | Bromocriptine affected a subset of genes in these pathways. 50/157 differentially expressed genes overlapped with p53-p21-RB targets. nih.gov |
| Lung Cancer Cells (A549 & QU-DB) | Not specified | Dopamine receptor genes | Gene expression was studied before and after treatment with a bromocriptine nano-drug. researchgate.net |
| Ovariectomized Female Rats (Mediobasal Hypothalamus) | qRT-PCR | Tyrosine hydroxylase (Th) | Time-dependent regulation of Th gene expression was observed following bromocriptine treatment. researchgate.net |
Ex Vivo Permeation Studies (e.g., Nasal Mucosa)
Ex vivo permeation studies, particularly using animal nasal mucosa, are critical for evaluating the potential of different formulations of this compound for alternative delivery routes, such as nose-to-brain delivery. nih.gov These models closely mimic the composition of human nasal epithelial tissue. nih.gov
One study focused on formulating this compound into chitosan-coated poly ε-caprolactone nanoparticles (BM-CS-PCL NPs) to enhance nasal delivery. nih.govmdpi.com The permeation of these nanoparticles was tested across excised goat nasal mucosa using a Franz diffusion cell. mdpi.com The results indicated a high level of permeation for the optimized formulation (0.25% CS-coated BM-CS-PCL NPs), suggesting its promise for successful nasal delivery. nih.govmdpi.com The formulation displayed a biphasic release pattern, with an initial rapid release followed by sustained release for up to 48 hours. nih.govmdpi.com
Another investigation compared the permeation of this compound-loaded nanoemulsions to a standard suspension across goat nasal mucosa. nih.gov The nanoemulsion formulation demonstrated a significant 3.4-fold increase in permeation compared to the this compound-containing suspension, highlighting the effectiveness of nanotechnology in enhancing drug transport across the nasal mucosa. nih.gov
The following table summarizes the data from ex vivo nasal permeation studies.
| Formulation | Animal Model | Permeation Enhancement | Key Finding |
| Chitosan-Coated Poly ε-caprolactone Nanoparticles (0.25% CS-coated BM-CS-PCL NPs) | Goat Nasal Mucosa | High level of permeation | The formulation holds promise for successful nasal delivery. nih.govmdpi.com |
| This compound-Loaded Nanoemulsion | Goat Nasal Mucosa | 3.4-fold increase vs. suspension | Nanoemulsion significantly enhanced permeation across the nasal mucosa. nih.gov |
Drug Discovery and Developmental Research with Bromocriptine Mesylate
Drug Repurposing Strategies
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue for accelerating the development of novel treatments. Bromocriptine (B1667881) mesylate, a well-established dopamine (B1211576) D2 receptor (DRD2) agonist, has become a subject of such research, with studies exploring its potential beyond its traditional indications.
A significant challenge in oncology is the development of resistance to chemotherapy. Recent preclinical research has identified bromocriptine mesylate as a potential agent to overcome chemoresistance in prostate cancer (PCa). nih.govbohrium.com In a phenotypic screening platform, bromocriptine was found to be a potent and selective inhibitor of chemoresistant PCa cells. nih.govresearchgate.net
The compound effectively triggered cell cycle arrest and apoptosis in chemoresistant PCa cells, while not affecting chemoresponsive cells. nih.govresearchgate.net In preclinical mouse models, bromocriptine monotherapy significantly inhibited the skeletal growth of chemoresistant prostate cancer xenografts. nih.govresearchgate.net Molecular analysis through RNA-sequencing revealed that bromocriptine's effect involves the modulation of genes implicated in cell cycle regulation, DNA repair, and cell death. nih.gov Specifically, it affects key signaling pathways, including those involving p53-p21-retinoblastoma protein (RB), adenosine (B11128) monophosphate-activated protein kinase (AMPK), and nuclear factor kappa B (NF-κB). nih.gov These findings suggest that bromocriptine could be repurposed as a novel, subtype-specific treatment to overcome chemoresistance in prostate cancer. nih.gov
Computational methods like molecular docking and molecular dynamics are instrumental in modern drug repurposing, allowing for the rapid screening of existing drugs against new biological targets. Bromocriptine has been evaluated in such in silico studies for various applications.
One area of investigation has been its potential activity against viral proteins. For instance, computational screening identified bromocriptine as a promising candidate to inhibit SARS-CoV-2 replication by targeting key viral proteins. nih.gov Molecular docking studies showed it binds with high affinity to the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp) of the virus. nih.gov
Another significant target investigated through computational approaches is the Nuclear Factor-κB (NF-κB) pathway, which is crucial in inflammation and cancer. nih.gov Molecular docking studies predicted that bromocriptine binds strongly to several proteins within this pathway. nih.gov The analysis showed binding energies of -9.02 ± 0.03 kcal/mol with free NF-κB and a stronger interaction of -11.13 ± 0.21 kcal/mol with the NF-κB-DNA complex, suggesting it may inhibit the binding of NF-κB to DNA. nih.gov Further docking results indicated binding to the ATP-binding site of I-κB kinase β with an energy of -9.60 ± 0.20 kcal/mol. nih.gov These computational predictions provide a molecular basis for the potential repurposing of bromocriptine as an inhibitor of specific cellular pathways.
Novel Drug Delivery System Development
To overcome limitations such as low bioavailability, researchers are developing novel drug delivery systems for this compound. mdpi.com These advanced formulations aim to enhance therapeutic efficacy through targeted and controlled release.
Nanoparticles represent a promising platform for drug delivery, capable of protecting the drug and controlling its release. wjpps.com Polycaprolactone (PCL), a biodegradable and biocompatible polymer, has been successfully used to formulate nanoparticles loaded with this compound (BM-PCL NPs). mdpi.comnih.govresearchgate.net These nanoparticles are typically prepared using methods like solvent evaporation to encapsulate the drug within the polymer matrix. researchgate.net The development of PCL nanoparticles is a key strategy for improving the delivery of bromocriptine. mdpi.comnih.gov
To further improve the delivery characteristics of PCL nanoparticles, researchers have utilized chitosan (B1678972) coatings. mdpi.comnih.gov Chitosan is a natural, cationic polymer known for its biocompatibility, biodegradability, and excellent mucoadhesive properties. mdpi.commdpi.comnih.gov When coated onto the surface of BM-PCL NPs, chitosan enhances their ability to adhere to mucosal surfaces, such as the nasal mucosa. mdpi.comnih.gov This prolonged contact time at the absorption site can significantly improve drug permeation and bioavailability, making it a valuable strategy for non-invasive delivery routes like nose-to-brain administration. mdpi.com
The therapeutic effectiveness of nanoparticle-based drug delivery systems is highly dependent on their physicochemical properties. Therefore, a critical step in their development is the optimization of key attributes such as particle size, zeta potential, entrapment efficiency (EE), and drug release rate. mdpi.comnih.govresearchgate.netnih.gov
Response surface methodology, using experimental designs like the Box-Behnken factorial design, has been employed to systematically optimize the formulation of bromocriptine-loaded nanoparticles. mdpi.comnih.govresearchgate.netnih.gov Independent variables in these studies often include the amount of PCL, the concentration of surfactants like D-α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), and sonication time. mdpi.comnih.govresearchgate.netnih.gov
An optimized formulation for uncoated BM-PCL nanoparticles was achieved with 50 mg of PCL, a 0.0865% TPGS concentration, and an 8-minute sonication time. mdpi.comnih.govresearchgate.netnih.gov This resulted in nanoparticles with a size of 296 ± 2.9 nm, a negative zeta potential of -16.2 ± 3.8 mV, a high entrapment efficiency of 90.7 ± 1.9%, and a zero-order release rate of 2.6 ± 1.3%/min. mdpi.comnih.govresearchgate.netnih.gov
Subsequent coating with 0.25% chitosan (BM-CS-PCL NPs) altered these properties. While the entrapment efficiency remained high at 88%, the particle size and zeta potential changed due to the polymer coating. mdpi.comnih.gov The drug release from these coated nanoparticles followed a biphasic pattern, with an initial rapid release over 2 hours followed by a sustained release for up to 48 hours. mdpi.comnih.govresearchgate.netnih.gov
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Release Pattern |
|---|---|---|---|---|
| Optimized BM-PCL NPs (Uncoated) | 296 ± 2.9 | -16.2 ± 3.8 | 90.7 ± 1.9 | Zero-order |
| Optimized BM-CS-PCL NPs (0.25% Chitosan Coated) | Not specified | Not specified | 88 | Biphasic (Initial burst then sustained release up to 48h) |
Targeted Delivery Pathways (e.g., Nose-to-Brain Delivery)
The therapeutic efficacy of this compound, particularly in neurological disorders, is often limited by the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of many drugs into the central nervous system. To overcome this, researchers have explored alternative delivery routes, with the nose-to-brain pathway emerging as a promising non-invasive strategy. This route allows for the direct transport of drugs to the brain, bypassing the BBB and potentially reducing systemic side effects. tandfonline.comtandfonline.com
One of the leading strategies in this area involves the use of nanotechnology-based drug delivery systems. Specifically, the formulation of this compound into nanoparticles has been shown to significantly enhance its brain-targeting efficiency. Chitosan, a natural, biodegradable, and biocompatible polymer, has been extensively investigated for this purpose due to its mucoadhesive properties, which prolong the residence time of the formulation in the nasal cavity, and its ability to transiently open tight junctions between epithelial cells, facilitating drug absorption. tandfonline.comtandfonline.com
In vivo studies in animal models have provided compelling evidence for the effectiveness of this approach. For instance, intranasally administered Bromocriptine-loaded chitosan nanoparticles have demonstrated significantly higher brain-to-blood concentration ratios compared to both intravenous and intranasal administration of a simple drug solution. nih.gov This indicates a substantial degree of direct nose-to-brain transport. Key parameters used to quantify this efficiency are the Drug Targeting Index (DTI) and the Direct Transport Percentage (DTP), which have been shown to be significantly higher for the nanoparticle formulation. nih.gov
Table 1: In Vivo Performance of this compound-Loaded Chitosan Nanoparticles (CS NPs) in Mice tandfonline.comnih.gov
| Formulation | Administration Route | Brain/Blood Ratio (at 0.5h) | Drug Targeting Index (DTI) | Direct Transport Percentage (DTP) |
| BRC-loaded CS NPs | Intranasal (i.n.) | 0.69 ± 0.031 | 6.3 ± 0.8 | 84.2% ± 1.9% |
| BRC Solution | Intranasal (i.n.) | 0.47 ± 0.04 | - | - |
| BRC-loaded CS NPs | Intravenous (i.v.) | 0.05 ± 0.01 | - | - |
Further research has focused on optimizing these nanoparticle systems. Studies have explored the use of different polymers, such as poly ε-caprolactone (PCL), often in combination with chitosan coatings. mdpi.com The optimization of formulation parameters like polymer concentration, surfactant concentration, and sonication time is crucial for achieving desired nanoparticle characteristics, including size, zeta potential, and drug entrapment efficiency, all of which influence the in vivo performance of the delivery system. nih.govresearchgate.net For example, a study optimizing PCL nanoparticles coated with chitosan found that a 0.25% chitosan coating yielded a high drug entrapment efficiency of 88% and demonstrated a biphasic release pattern, with an initial rapid release followed by sustained release for up to 48 hours. mdpi.comnih.gov
Lead Optimization and Compound Design
Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a lead compound, such as its efficacy, selectivity, and pharmacokinetic profile. In the context of this compound, which is an ergot alkaloid derivative, lead optimization efforts often focus on designing new molecules that retain the therapeutic benefits while minimizing off-target effects. nih.gov
The identification of novel ligands for dopamine receptors, the primary targets of Bromocriptine, is an active area of research. Modern drug discovery heavily relies on a combination of computational (in silico) and experimental (in vitro) methods to accelerate this process. nih.gov
In silico approaches, such as virtual screening, employ computational models to screen large databases of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov This process often begins with the generation of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for a molecule to interact with the target receptor. These models can be ligand-based, derived from the structures of known active compounds like Bromocriptine, or structure-based, derived from the three-dimensional structure of the receptor itself. nih.gov
Once potential candidates are identified through virtual screening, they are then synthesized and tested in vitro to determine their actual binding affinity and functional activity at the target receptor. nih.gov For instance, a study aimed at discovering new dopamine D2 receptor ligands used both ligand- and structure-based pharmacophore models to screen compound databases. The virtual hits were then subjected to in vitro binding assays, which successfully identified several novel ligands with activities ranging from the micro- to nanomolar level. nih.gov In some computational studies, Bromocriptine itself is used as a reference molecule to validate the docking procedures and to compare the binding modes of newly identified compounds. nih.govaging-us.com
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For Bromocriptine and other ergot alkaloids, SAR studies have provided valuable insights into the structural features that are crucial for their interaction with dopamine receptors. nih.gov
These studies involve systematically modifying the chemical structure of the parent compound and evaluating the effect of these changes on its biological activity. For example, research has shown that modifications at different positions of the ergoline (B1233604) ring system can significantly impact the affinity and selectivity of the compound for different dopamine receptor subtypes. nih.gov The introduction of a bromine atom at the 2-position of the ergoline ring, as in Bromocriptine, is known to be important for its potent D2 receptor agonist activity. nih.gov
Molecular modeling and docking studies complement experimental SAR by providing a three-dimensional visualization of how a ligand binds to its receptor. nih.gov These models can help to rationalize the observed SAR data. For example, docking studies of Bromocriptine with the dopamine D2 receptor have identified key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds and hydrophobic interactions. aging-us.com This information is invaluable for designing new analogs with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Unlike traditional SAR, which is often qualitative, QSAR provides a quantitative prediction of the activity of new, unsynthesized compounds.
In a QSAR study, a set of molecules with known biological activities is used to develop a predictive model. The chemical structures of these molecules are represented by a set of numerical values known as molecular descriptors, which can encode various physicochemical properties such as lipophilicity, electronic properties, and molecular shape. nih.gov Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.
While specific QSAR models exclusively for this compound are not extensively reported in the literature, the principles of QSAR have been widely applied to the broader class of dopamine receptor ligands. nih.govnih.govacs.org These models have been used to predict the binding affinities of new compounds and to guide the design of more potent and selective dopamine receptor modulators. acs.orgchemrxiv.org The success of QSAR models indicates the presence of an intrinsic structure-activity relationship within a group of compounds and provides a robust framework for the design and prediction of the biological activities of novel ligands. acs.org
Q & A
Basic: What analytical methods are recommended for quantifying bromocriptine mesylate in pharmaceutical formulations?
Answer:
The most widely validated methods include high-performance liquid chromatography (HPLC) and spectrofluorimetry . For HPLC, the USP monograph specifies a reverse-phase C18 column with UV detection at 300 nm, using a mobile phase of methanol and citrate buffer (pH 4.0) . Spectrofluorimetric methods offer higher sensitivity (LOD: 0.05 µg/mL) by exploiting bromocriptine’s native fluorescence at λex/λem = 285/345 nm in acidic media . Key validation parameters to report:
- Linearity : 0.1–10 µg/mL (R² > 0.999)
- Precision : ≤2% RSD for intraday/interday assays
- Accuracy : 98–102% recovery in spiked samples
Advanced: How can researchers resolve discrepancies in reported dopamine receptor binding affinities (pKi) of this compound?
Answer:
Discrepancies often arise from differences in assay conditions or cell models . For example:
- Cell lines : CHO cells expressing human D2 receptors yield pKi = 8.05 ± 0.2, while neuronal cell lines may show variability due to endogenous receptor isoforms .
- Ligand concentration : Use ≥1 µM [35S]-GTPγS to ensure receptor saturation in functional assays .
- Data normalization : Include reference agonists (e.g., quinpirole) to control for batch-to-batch receptor expression differences. Validate findings with orthogonal methods like cAMP inhibition assays .
Basic: What physicochemical properties of this compound are critical for preclinical formulation design?
Answer:
Advanced: How should stability-indicating assays for this compound be developed to meet ICH guidelines?
Answer:
Forced degradation : Expose the drug to heat (70°C/72 hr), acid/alkali (0.1N HCl/NaOH), oxidative (3% H2O2), and photolytic conditions (1.2 million lux·hr) .
Specificity testing : Use HPLC with PDA detection to resolve degradation products (e.g., ergocryptine analogs; Rs ≥ 1.5) .
Quantification : Ensure linearity over 50–150% of the target concentration (LOQ ≤0.1% for impurities) .
Basic: How to design an in vitro experiment to assess bromocriptine’s agonistic activity on dopamine receptors?
Answer:
- Cell model : Use CHO cells stably transfected with human D2 receptors .
- Assay : Measure [35S]-GTPγS binding (EC50 = 8.15 ± 0.05) with 1 µM GDP in assay buffer .
- Controls : Include a D2 antagonist (e.g., haloperidol) to confirm receptor specificity.
- Data analysis : Normalize responses to maximal quinpirole-induced activity and fit to a sigmoidal dose-response curve .
Advanced: What strategies optimize chromatographic resolution of this compound impurities?
Answer:
- Column selection : Use a C18 column (150 mm × 4.6 mm, 3 µm) with a guard column to prevent matrix interference .
- Mobile phase : Gradient elution with methanol:citrate buffer (pH 4.0) at 1.0 mL/min .
- System suitability : Ensure resolution (Rs) ≥1.5 between bromocriptine and ergocryptine, and tailing factor ≤1.5 .
- Detection : Monitor at 300 nm for impurities ≤0.1% .
Basic: How to validate the accuracy of this compound dissolution testing?
Answer:
Follow USP dissolution Test 1 (apparatus II, 50 rpm) using 900 mL pH 4.5 acetate buffer at 37°C . Validate by:
- Sampling : Collect aliquots at 10, 20, 30, 45, and 60 min.
- Analysis : Compare to a reference standard (USP this compound RS) via HPLC.
- Acceptance criteria : ≥75% dissolved at 60 min (Q value) .
Advanced: How to reconcile conflicting data on bromocriptine’s inhibition of nitric oxide synthase (NOS)?
Answer:
- Tissue specificity : Assess isoform selectivity (e.g., neuronal vs. endothelial NOS) using knockout models.
- Assay interference : Pre-treat samples with antioxidants to rule out ROS-mediated false positives.
- Dose-response : Test 1–100 µM ranges; IC50 values may vary with enzyme source (purified vs. cell lysates) .
Basic: What ethical considerations apply to animal studies involving this compound?
Answer:
- Dose justification : Use the lowest effective dose (e.g., 1–5 mg/kg in rodents) to minimize toxicity .
- Endpoint monitoring : Track prolactin suppression (ELISA) and behavioral changes (e.g., locomotor activity).
- Regulatory compliance : Adhere to ARRIVE guidelines for reporting in vivo experiments .
Advanced: How can computational modeling predict bromocriptine’s off-target interactions?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to screen against GPCR databases (e.g., PDSP Ki Database).
- Pharmacophore modeling : Identify critical residues (e.g., Asp114 in D2 receptor) for binding affinity .
- Validation : Compare predicted Ki values with experimental radioligand displacement assays .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
